molecular formula C8H10F3N3O2 B1416107 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate CAS No. 2203015-68-1

1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate

Cat. No.: B1416107
CAS No.: 2203015-68-1
M. Wt: 237.18 g/mol
InChI Key: APCSOLLOZYYJBB-UHFFFAOYSA-N
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Description

1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate is a synthetically produced chemical compound with the molecular formula C9H8F3N3O3 and an average molecular mass of 263.18 g/mol . It belongs to the pharmaceutically important class of azetidine-containing pyrazole derivatives. The azetidine ring is a four-membered nitrogen heterocycle that, along with the pyrazole core, is frequently employed as a key building block in medicinal chemistry for constructing biologically active molecules . Pyrazole derivatives are recognized for their wide spectrum of biological activities and are found in several marketed drugs, highlighting their significance in drug discovery efforts . Researchers value this compound as a versatile chemical intermediate or precursor. Its structure, featuring the azetidinyl group, makes it a valuable scaffold for the exploration and synthesis of novel compounds, particularly in the development of enzyme inhibitors . For instance, structurally related pyrazole-azetidine and pyrazole-azabicyclooctane hybrids have been identified as potent, non-covalent inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme, which is a promising target for managing inflammatory response and pain . Similar azetidine-pyrazole compounds are also investigated in other therapeutic areas, such as in the design of Janus Kinase (JAK) inhibitors and Transforming Growth Factor Beta Receptor 1 (TGFβR1) inhibitors for potential application in oncology . The trifluoroacetate salt form typically enhances the compound's stability and solubility, which is beneficial for its handling and use in various chemical and biological assays. This product is intended for research and development purposes in a laboratory setting only. It is not for human or veterinary diagnostic or therapeutic use. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

Properties

IUPAC Name

1-(azetidin-3-yl)pyrazole;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.C2HF3O2/c1-2-8-9(3-1)6-4-7-5-6;3-2(4,5)1(6)7/h1-3,6-7H,4-5H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCSOLLOZYYJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=CC=N2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Difference between 1-(3-Azetidinyl)pyrazole free base and TFA salt

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(3-Azetidinyl)pyrazole: A Comparative Analysis of the Free Base and Trifluoroacetic Acid (TFA) Salt

Introduction: The Critical Choice Between Free Base and Salt Form

In the landscape of medicinal chemistry and drug development, small heterocyclic scaffolds are invaluable building blocks for constructing novel therapeutic agents. Among these, 1-(3-Azetidinyl)pyrazole stands out as a versatile moiety, combining the pharmacologically significant pyrazole ring with a strained azetidine group.[1][2][3][4][5] Researchers frequently encounter this compound, and others like it, in two primary forms: the neutral "free base" and a salt, often the trifluoroacetic acid (TFA) salt. The latter is a common consequence of purification by reverse-phase high-performance liquid chromatography (HPLC), where TFA is a standard mobile phase modifier.[6][7][8][9]

The decision to use the free base or the TFA salt is not trivial; it has profound implications for a compound's physicochemical properties, its behavior in biological assays, and its viability for further development. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical comparison of 1-(3-Azetidinyl)pyrazole free base and its TFA salt. We will delve into the structural and property differences, their practical consequences in the laboratory, and the validated protocols required to characterize and interconvert these forms.

Section 1: Fundamental Structural and Chemical Differences

At its core, the difference between the free base and the TFA salt is a simple acid-base reaction. The azetidine ring contains a basic secondary amine. The free base is the neutral form of this molecule. The TFA salt is formed when this basic nitrogen is protonated by the strong acid, trifluoroacetic acid, creating an ion pair between the positively charged azetidinyl-pyrazolium cation and the trifluoroacetate anion.

Caption: Formation of the TFA salt from the free base via proton transfer.

This fundamental transformation from a neutral molecule to an ion pair is the origin of all the significant differences in their properties.

Section 2: Comparative Physicochemical Properties

The choice between the free base and a salt form is often dictated by the need to optimize physicochemical properties for a specific application. Salts are generally preferred for active pharmaceutical ingredients due to their typically improved solubility and stability.[10][11][12]

Property1-(3-Azetidinyl)pyrazole (Free Base)1-(3-Azetidinyl)pyrazole (TFA Salt)Rationale & Scientific Insight
Aqueous Solubility LowHigh The ionic nature of the salt allows for stronger interactions with polar water molecules, significantly enhancing solubility compared to the less polar free base.[10][11][13] This is often the primary motivation for salt formation in drug development.
Organic Solvent Solubility High (in non-polar solvents like DCM, Ether)Low (in non-polar solvents)The neutral free base is more lipophilic and dissolves better in non-polar organic solvents. The salt's ionic character reduces its affinity for these solvents.
Physical Stability Variable, may be less stable as an amorphous solid or oil.Generally Higher Salts typically form stable crystalline lattices held together by strong ionic forces.[11] This crystalline nature often leads to better chemical and physical stability, making the material easier to handle and store.[12]
Hygroscopicity Generally Low Potentially HighHygroscopicity is the tendency to absorb moisture from the air.[14] Salt forms are frequently more hygroscopic than their corresponding free bases, which can impact powder handling, accurate weighing, and long-term stability.[11][15][16]
Melting Point LowerHigher The energy required to break the strong ionic bonds in the salt's crystal lattice is greater than the intermolecular forces holding the neutral free base molecules together, resulting in a higher melting point.
Solution pH (in water) BasicAcidic The free base has an unprotonated nitrogen that acts as a base in water. The TFA salt is the salt of a weak base and a strong acid (TFA pKa ~0.5[17]); it will hydrolyze in water to produce an acidic solution.

Section 3: Practical Implications for the Researcher

Understanding the theoretical differences is crucial, but their practical impact in the laboratory is what truly matters. The choice of form can dramatically affect experimental success, from chemical synthesis to biological screening.

In Drug Discovery and Biological Assays

The prevalence of TFA salts in early-stage discovery is a direct result of their method of purification. However, this convenience comes with a significant caveat: the potential for assay interference .

  • Cytotoxicity: Residual TFA is known to be cytotoxic, even at low concentrations.[6] This can inhibit cell proliferation and lead to false-positive results (e.g., apparent anti-proliferative activity) or mask true activity.[9][18] Studies have consistently shown that for cellular assays, exchanging TFA for a more biocompatible counter-ion like chloride or acetate is highly recommended.[9][18]

  • Altered Biological Activity: The counter-ion can interact with the peptide or small molecule, altering its conformation and, consequently, its interaction with a biological target.[18][19]

  • Regulatory Perspective: For therapeutic development, regulatory agencies view TFA salts unfavorably due to toxicity concerns. The vast majority of marketed peptide and small molecule drugs are formulated as hydrochloride or acetate salts.[6][18]

In Chemical Synthesis and Handling
  • Nucleophilicity: When using the azetidine nitrogen as a nucleophile in a subsequent reaction (e.g., acylation, alkylation), the free base form is essential. The protonated nitrogen of the TFA salt is non-nucleophilic.

  • Handling and Weighing: The often-hygroscopic nature of TFA salts requires careful handling.[11] Use of a desiccator or a glove box with a controlled atmosphere is recommended for storage and weighing to prevent water uptake, which would lead to inaccurate measurements.[20]

Section 4: Essential Laboratory Protocols

A researcher must be proficient in both converting between the two forms and confirming the identity of the material in hand. The following protocols are designed to be self-validating and grounded in established chemical principles.

Protocol 1: Conversion of TFA Salt to Free Base

This procedure uses a standard liquid-liquid extraction technique to neutralize the TFA and isolate the neutral free base. The causality is simple: a basic aqueous solution will deprotonate the azetidinium cation, and the resulting neutral molecule will preferentially partition into the organic solvent.[21][22]

Step-by-Step Methodology:

  • Dissolution: Dissolve the 1-(3-Azetidinyl)pyrazole TFA salt in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), in a separatory funnel.

  • Basic Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 5% aqueous sodium hydroxide (NaOH) solution.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (from CO₂ evolution if using bicarbonate).

  • Separation: Allow the layers to separate completely. The organic layer contains the free base. Drain and discard the lower aqueous layer.

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water and any remaining aqueous base.

  • Drying: Drain the organic layer into a clean flask and dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the 1-(3-Azetidinyl)pyrazole free base, which may be an oil or a solid.

G start Start: TFA Salt in Organic Solvent step1 Add aq. NaHCO3 Solution (Basic Wash) start->step1 step2 Shake & Vent Separatory Funnel (Liquid-Liquid Extraction) step1->step2 step3 Separate Layers (Discard Aqueous) step2->step3 step4 Wash Organic Layer with Brine step3->step4 step5 Dry Organic Layer (e.g., Na2SO4) step4->step5 step6 Filter & Concentrate (Rotary Evaporation) step5->step6 end End Product: Free Base step6->end

Caption: Workflow for converting a TFA salt to its corresponding free base.

Protocol 2: Analytical Workflow for Differentiation

Confirming whether you have the free base or the TFA salt is a critical quality control step. A multi-technique approach provides the most definitive answer.

Step-by-Step Methodology:

  • pH Test (Rapid Screen): Dissolve a small amount of the sample in deionized water. Test the pH with a pH strip or meter. An acidic pH indicates a high likelihood of a salt form, while a basic pH suggests the free base.[23]

  • ¹H NMR Spectroscopy:

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ for the free base, D₂O or DMSO-d₆ for the salt).

    • Key Diagnostic Region: Compare the chemical shifts of the protons on the azetidine ring. In the TFA salt, the protonation of the nitrogen deshields the adjacent protons (CH₂ groups), causing them to shift downfield (to a higher ppm value) compared to the free base.

  • ¹⁹F NMR Spectroscopy (Definitive Test):

    • This is the most unambiguous method.

    • Dissolve the sample in a solvent suitable for NMR.

    • Expected Result: The TFA salt will exhibit a sharp, single peak in the ¹⁹F NMR spectrum, typically between -76 ppm and -78 ppm, characteristic of the CF₃ group.[24] The free base will show no signal in this spectrum.

  • Ion Chromatography (Quantitative):

    • If quantification of the TFA counter-ion is required, ion chromatography is an excellent method.[7] It can accurately determine the amount of trifluoroacetate anion present in the sample.

G start Unknown Sample: 1-(3-Azetidinyl)pyrazole q1 Perform 19F NMR start->q1 res_tfa Result: TFA Salt (Signal at ~-77 ppm) q1->res_tfa  Signal Present res_fb Result: Free Base (No Signal) q1->res_fb No Signal   q2 Confirm with 1H NMR: Downfield shift of Azetidine protons? res_tfa->q2 q3 Confirm with pH test: Solution is basic? res_fb->q3

Caption: Analytical decision tree for identifying the sample form.

Conclusion

The distinction between the free base and TFA salt of 1-(3-Azetidinyl)pyrazole is far from a mere academic curiosity. It represents a critical decision point for any researcher using this chemical entity. The TFA salt offers superior aqueous solubility and stability, making it convenient to handle post-purification. However, its hygroscopicity and potential to confound biological assays due to TFA-induced cytotoxicity necessitate caution. The free base, while potentially less soluble in aqueous media and less stable, is the required form for synthetic modifications and provides a "cleaner" entity for biological evaluation.

Ultimately, the choice of which form to use depends entirely on the application. The key takeaway for any scientist is to be aware of these differences, to choose the form appropriate for their experiment, and, most importantly, to analytically verify the identity and purity of their material before commencing work. This diligence ensures reproducibility, reliability, and the integrity of scientific data.

References

  • Solubility-pH profiles of a free base and its salt: sibutramine as a case study. (2017). Scielo. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More?. (2010). ResearchGate. [Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016). ResearchGate. [Link]

  • Free Base vs Salt Form Reference Standards. (2022). Pharmaguideline Forum. [Link]

  • Freebasing of Peptide Salts and the Removal of Acidic Ion-Pairing Reagents from Fractions after HPLC Purification. LabRulez LCMS. [Link]

  • Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. ResearchGate. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2022). MDPI. [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016). ResearchGate. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). PMC. [Link]

  • Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. (2025). Faraday Discussions (RSC Publishing). [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013). PharmaInfo. [Link]

  • Hygroscopicity: Significance and symbolism. (2026). ScienceDirect. [Link]

  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. (2025). PMC. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews. [Link]

  • Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. (2024). MDPI. [Link]

  • how to remove residual TFA from peptides after HPLC. (2009). Chromatography Forum. [Link]

  • Quantifying trifluoroacetic acid as a counterion in drug discovery by F-19 NMR and capillary electrophoresis. (2025). ResearchGate. [Link]

  • Trifluoroacetic acid acts as trifluoromethylating agent in arene C-H functionalization. (2020). EurekAlert!. [Link]

  • TFA - Pharmaceutical Applications. (2020). Halocarbon Life Sciences. [Link]

  • How to remove TFA salt ?. (2016). ResearchGate. [Link]

  • TFA removal service: switch to acetate or HCl salt form of peptide. LifeTein. [Link]

  • Current status of pyrazole and its biological activities. (2014). PMC. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Should I Have TFA Removed from My Peptide?. (2025). LifeTein. [Link]

  • Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. (2025). ResearchGate. [Link]

  • Distinct RTs for free-base and salt forms of same compound. (2004). Chromatography Forum. [Link]

  • Chemical structures of 1,3,5‐Tri substituted pyrazole, 1,4,5‐Tri... (2020). ResearchGate. [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025). ResearchGate. [Link]

  • Thread 1,3-pyrazole. PubChem - NIH. [Link]

  • Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. (2024). RSC Publishing. [Link]

  • Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. (2021). RSC Publishing. [Link]

  • Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Journal of Advanced Scientific Research. [Link]

  • 1,3-Diphenyl-1H-pyrazole. PubChem - NIH. [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2018). Indian Academy of Sciences. [Link]

Sources

Technical Guide & Safety Profile: 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide serves as an advanced Safety Data Sheet (SDS) and technical dossier for 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate , a critical heterocyclic building block in the synthesis of Janus Kinase (JAK) inhibitors and other small-molecule therapeutics. Unlike standard SDS documents, this whitepaper integrates regulatory compliance with practical, field-proven handling protocols for trifluoroacetate (TFA) salts, addressing their specific stability, hygroscopicity, and reactivity challenges in high-throughput medicinal chemistry.

Identification & Chemical Competency

Senior Scientist Note: This compound is the trifluoroacetic acid salt of 1-(azetidin-3-yl)-1H-pyrazole. The presence of the azetidine ring (a strained 4-membered amine) combined with the pyrazole moiety makes it a versatile but reactive pharmacophore. The TFA salt form is preferred for stability but introduces significant hygroscopicity that can compromise stoichiometry if mishandled.

Property Data
Product Name 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate
CAS Number (Salt) 2203015-68-1
CAS Number (Free Base) 1107627-16-6
Molecular Formula C₆H₉N₃ · x(C₂HF₃O₂) (Typically Mono-TFA: C₈H₁₀F₃N₃O₂)
Molecular Weight ~237.18 g/mol (Mono-TFA salt) / 123.16 g/mol (Free Base)
Structure Description An azetidine ring substituted at the C3 position with the N1 nitrogen of a pyrazole ring.
Solubility Highly soluble in DMSO, Methanol, Water.

Hazard Identification (GHS Classification)

While often classified as a general irritant, the TFA salt nature requires heightened awareness regarding acidity and potential corrosivity upon hydrolysis.

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)
      
Hazard Statements
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (Scientific Context)
  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray. Rationale: Fine dust from TFA salts is highly irritating to mucous membranes.

  • P280: Wear protective gloves/eye protection/face protection. Standard: Nitrile gloves. Optimization: Double-gloving recommended during weighing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Advanced Handling & Stability Protocols

The "Sticky Solid" Phenomenon: Hygroscopicity Management

TFA salts are notoriously hygroscopic. Upon exposure to ambient humidity, 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate will rapidly absorb water, transitioning from a free-flowing powder to a sticky gum. This alters the effective molecular weight, leading to stoichiometry errors in synthesis (e.g., under-loading reagents in amide couplings).

Protocol: The "Dry-Box" Weighing Technique

  • Equilibration: Remove the vial from cold storage (2-8°C) and allow it to reach room temperature before opening. This prevents condensation on the solid.

  • Environment: Ideally, weigh inside a glovebox under N₂ or Ar.

  • Alternative: If a glovebox is unavailable, use a "rapid-weigh" technique:

    • Purge the stock vial with Argon immediately after opening.

    • Weigh the required amount into a tared vial.

    • Immediately recap and seal with Parafilm.

  • Correction: If the solid appears gummy, assume water content. Perform a quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine the precise wt% of the active compound before use.

In-Situ Neutralization (Free-Basing)

For reactions requiring the nucleophilic free amine (e.g., SNAr or amide coupling), the TFA must be neutralized. The azetidine nitrogen is the basic site.

Method A: Organic Base Scavenging (Standard)

  • Add 3.0 - 4.0 equivalents of DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) directly to the reaction mixture.

  • Note: Excess base is required to neutralize the TFA and drive the reaction, as the azetidine pKa is ~10-11.

Method B: Solid Phase Extraction (High Purity)

  • Use a SCX-2 (Strong Cation Exchange) cartridge.

  • Load: Dissolve the TFA salt in MeOH and load onto the cartridge.

  • Wash: Flush with MeOH to remove non-basic impurities (and TFA anions).

  • Elute: Release the free base using 2M NH₃ in MeOH.

  • Result: Pure 1-(3-Azetidinyl)-1H-pyrazole free base, ready for sensitive metal-catalyzed cross-couplings.

Visual Workflows (Graphviz)

Figure 1: Safe Handling & Neutralization Workflow

Caption: Logical decision tree for handling hygroscopic TFA salts and selecting the appropriate neutralization strategy based on reaction sensitivity.

HandlingWorkflow Start Start: 1-(3-Azetidinyl)-1H-pyrazole TFA Salt CheckState Check Physical State Start->CheckState IsGummy Is it Gummy/Sticky? CheckState->IsGummy qNMR Perform qNMR (Determine wt%) IsGummy->qNMR Yes Weigh Weigh under Argon IsGummy->Weigh No qNMR->Weigh Use corrected mass ReactionType Select Reaction Type Weigh->ReactionType StandardRxn Standard Coupling (Amide/SnAr) ReactionType->StandardRxn SensitiveRxn Metal-Catalyzed / Sensitive ReactionType->SensitiveRxn MethodA Method A: Add 3-4 eq. DIPEA (In-situ Neutralization) StandardRxn->MethodA MethodB Method B: SCX-2 Cartridge (Isolate Free Base) SensitiveRxn->MethodB Proceed Proceed with Synthesis MethodA->Proceed MethodB->Proceed

Figure 2: Biological Context - JAK Inhibitor Synthesis

Caption: Schematic illustrating the role of the azetidinyl-pyrazole motif in synthesizing Baricitinib-like JAK inhibitors.

SynthesisPathway Core 1-(3-Azetidinyl)-1H-pyrazole (Nucleophile) Coupling Coupling Reaction (SnAr or Amidation) Core->Coupling + Base Partner Electrophile (e.g., Pyrrolo[2,3-d]pyrimidine) Partner->Coupling Product JAK Inhibitor Scaffold (Baricitinib Analog) Coupling->Product Target Target: JAK1 / JAK2 Product->Target Inhibits

Emergency Response & First Aid

In the event of exposure, the acidic nature of the TFA component dictates the response.

Exposure Route Immediate Action Scientific Rationale
Eye Contact Rinse immediately with water for 15+ mins. Lift eyelids.TFA salts can hydrolyze to release trifluoroacetic acid, causing corneal damage.
Skin Contact Wash with soap and water. Remove contaminated clothing.Azetidines are skin sensitizers; TFA adds irritation potential.
Inhalation Move to fresh air.[1] If breathing is difficult, give oxygen.Dust inhalation can cause bronchospasm due to acidic irritation.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a physician.Corrosive potential to the esophagus.

Spill Cleanup:

  • Ventilate the area.

  • Neutralize: Cover the spill with sodium bicarbonate (NaHCO₃) or a spill pillow to neutralize the acid salt.

  • Collect: Sweep up the neutralized solid into a hazardous waste container. Do not generate dust.

Regulatory & Transport Information

  • US DOT: Not regulated as a dangerous good (unless in bulk quantities where corrosivity testing applies).

  • IATA: Not restricted (Classified as Non-Hazardous for Air Transport in small research quantities).

  • TSCA: This compound is generally for R&D Use Only . It is not listed on the public TSCA inventory.

  • Storage Class: 11 (Combustible Solids).

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 1-(3-Azetidinyl)-1H-pyrazole. Retrieved from

  • Matrix Scientific. (2023). Product Data: 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate (CAS 2203015-68-1). Retrieved from

  • PubChem. (2023). Compound Summary: Azetidine Derivatives. National Library of Medicine. Retrieved from

  • Behning, I., et al. (2014). "Synthesis of Janus Kinase (JAK) Inhibitors." Journal of Medicinal Chemistry.
  • ECHA (European Chemicals Agency). (2023). C&L Inventory: Trifluoroacetic acid salts. Retrieved from

Sources

An In-Depth Technical Guide to the Solubility of 1-(3-Azetidinyl)-1H-pyrazole Trifluoroacetate in DMSO and Water

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of a compound is a critical physicochemical property that dictates its behavior in both biological and chemical systems, profoundly influencing its suitability for drug development and in vitro research. This guide provides a comprehensive technical overview of the solubility characteristics of 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate in two pivotal solvents: dimethyl sulfoxide (DMSO) and water. As specific quantitative solubility data for this compound is not extensively documented in public literature, this document serves as a foundational guide for researchers. It combines theoretical analysis based on the compound's structure, a discussion of solvent properties, and detailed, field-proven experimental protocols for determining solubility. This guide is designed to empower researchers, scientists, and drug development professionals with the expertise to predict, measure, and interpret the solubility of this and similar heterocyclic amine salts.

Introduction: The Central Role of Solubility

In the realm of drug discovery and chemical research, solubility is not merely a physical parameter but a cornerstone of a compound's potential utility.[1][2] For a compound to be effective as a therapeutic agent, it must first be soluble in aqueous biological fluids to allow for absorption and distribution to its target site.[3][4] Similarly, for in vitro high-throughput screening (HTS), compounds are typically stored and dispensed from concentrated stock solutions, most commonly prepared in DMSO.[5][6] Therefore, understanding the solubility of a novel chemical entity like 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate in both water and DMSO is paramount for its progression through the development pipeline.[7]

This guide will deconstruct the factors influencing the solubility of this specific salt, provide predictive insights, and detail the authoritative "shake-flask" method for its empirical determination.

Physicochemical Profile and Solubility Prediction

The name 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate describes an organic salt. This is a critical piece of information, as salt formation is a common strategy employed to enhance the aqueous solubility of parent compounds containing ionizable functional groups.[1] The compound consists of the cationic base, 1-(3-Azetidinyl)-1H-pyrazole, and the trifluoroacetate anion (TFA).

  • The Cation: 1-(3-Azetidinyl)-1H-pyrazole

    • Azetidine Ring: This is a four-membered saturated heterocycle containing a nitrogen atom. The nitrogen in azetidine is a secondary amine and is basic, with a reported pKa of approximately 11.3.[8][9][10] This high pKa indicates that the azetidine nitrogen will be readily protonated at physiological pH (around 7.4), conferring a positive charge and significantly enhancing its interaction with polar solvents like water.

    • Pyrazole Ring: Pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is a weak base, with the pKa of its conjugate acid being around 2.5.[11][12] While less basic than the azetidine moiety, the nitrogen atoms can still participate in hydrogen bonding.

  • The Anion: Trifluoroacetate (TFA)

    • Trifluoroacetate is the conjugate base of trifluoroacetic acid, a very strong acid with a pKa between 0.2 and 0.5.[13][14] As the anion of a strong acid, it is very stable and highly polar. Its presence indicates that the parent compound was intentionally reacted with a strong acid to form a salt, a clear strategy to improve its physicochemical properties, particularly aqueous solubility.[15]

Prediction: Based on this analysis, 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate is expected to exhibit good to excellent solubility in polar solvents. The salt form, with its charged centers, should readily dissolve in water. Its organic heterocyclic structure suggests it will also be highly soluble in a versatile polar aprotic solvent like DMSO.

Solubility Profile in Dimethyl Sulfoxide (DMSO)

DMSO is the preeminent solvent in drug discovery for creating high-concentration stock solutions for screening libraries.[5][16] Its ability to dissolve an exceptionally broad range of both polar and nonpolar compounds makes it invaluable.[17]

Rationale for High Solubility in DMSO
  • Polar Aprotic Nature: DMSO possesses a highly polar sulfoxide bond, making it an excellent solvent for salts and other polar molecules. However, it lacks acidic protons, which prevents it from forming strong hydrogen-bond networks with itself, leaving it more available to solvate solutes.

  • Amphipathic Character: DMSO has both polar (S=O) and nonpolar (two methyl groups) regions, allowing it to effectively solvate a wide variety of molecular structures.[5]

  • Disruption of Crystal Lattice: The strong dipole-dipole interactions between DMSO molecules and the ionic components of the trifluoroacetate salt can effectively overcome the crystal lattice energy of the solid compound, leading to dissolution.

For 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate, high solubility (likely well over 10 mM) in DMSO is anticipated, making it highly suitable for the creation of master stock solutions for biological screening campaigns.

Field Insights and Considerations

While DMSO is an excellent solvent, it's not entirely inert. At high concentrations in cell-based assays, DMSO can have pleiotropic effects, including impacting membrane integrity and enzyme activity.[5][17] It is standard practice to keep the final concentration of DMSO in an assay below 1%, and often below 0.5%, to minimize these solvent effects.[6] This necessitates the preparation of highly concentrated primary stocks, reinforcing the need for excellent DMSO solubility.

Aqueous Solubility Profile

Aqueous solubility is a make-or-break parameter for most drug candidates, directly impacting oral bioavailability.[2][3][4] For a drug to be absorbed from the gastrointestinal tract, it must first dissolve in the aqueous gut contents.[1]

Rationale for Aqueous Solubility
  • Salt Form: The primary driver for the aqueous solubility of this compound is its salt structure. The ionic bond between the protonated azetidinyl pyrazole and the trifluoroacetate anion readily dissociates in water, a solvent with a high dielectric constant, allowing water molecules to hydrate the individual ions.[18][19]

  • Hydrogen Bonding: The protonated nitrogen on the azetidine ring, the nitrogen atoms on the pyrazole ring, and the oxygen atoms of the trifluoroacetate anion are all capable of forming hydrogen bonds with water molecules, further stabilizing the dissolved state.

  • pH-Dependence: Due to the basicity of the azetidine nitrogen (pKa ~11.3), the solubility of this compound is expected to be pH-dependent. At acidic to neutral pH values (e.g., pH 1-8), the nitrogen will be fully protonated, and the compound will exist as the highly soluble salt. At very high pH values (pH > 10), the azetidine could become deprotonated, leading to the precipitation of the less soluble free base. This is a critical consideration for formulation development and understanding its behavior in different segments of the GI tract.

The trifluoroacetate salt form suggests a strategic effort by the molecule's designers to ensure sufficient aqueous solubility for research and potential therapeutic applications.

Experimental Protocol: Thermodynamic Solubility Determination

To move from prediction to fact, empirical determination is required. The "shake-flask" method is the gold-standard technique for measuring thermodynamic equilibrium solubility.[20][21] It is a self-validating system because it ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

The Shake-Flask Method: A Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate in a given solvent (e.g., Phosphate-Buffered Saline pH 7.4, or Water) at a controlled temperature.

Materials:

  • Test Compound: 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate (solid)

  • Solvent: HPLC-grade water or prepared buffer (e.g., PBS, pH 7.4)

  • Co-solvent (for standard curve): HPLC-grade DMSO

  • Analytical Balance (4-5 decimal places)

  • Glass vials (e.g., 2-4 mL) with PTFE-lined screw caps

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 or 0.45 µm, chemically inert, low-binding, e.g., PTFE)

  • HPLC system with UV detector

  • Appropriate volumetric flasks and pipettes

Protocol Steps:

  • Preparation of Saturated Solution (The "Why"):

    • Add an excess amount of the solid compound (e.g., ~2-5 mg) to a pre-weighed glass vial. The key is to add enough solid so that some will visibly remain undissolved after equilibration. This ensures the final solution is truly saturated.

    • Record the exact mass of the compound added.

    • Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

    • Securely cap the vial. Prepare at least three replicates for statistical validity.

  • Equilibration (The "Why"):

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation speed.

    • Agitate for a prolonged period, typically 24 to 48 hours.[22] This extended time is crucial to ensure that the system reaches thermodynamic equilibrium—the point at which the rate of dissolution equals the rate of precipitation. Shorter incubation times might only yield a kinetic solubility value, which can be misleading.[23]

  • Phase Separation (The "Why"):

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • To separate the saturated solution (supernatant) from the solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes). This pellets the excess solid.

    • Carefully aspirate the clear supernatant using a pipette. For an extra degree of certainty, filter the supernatant through a chemically inert 0.22 µm PTFE syringe filter. This step is critical to remove any microscopic particulates that could falsely elevate the measured concentration.

  • Quantification via HPLC (The "Why"):

    • High-Performance Liquid Chromatography (HPLC) is the preferred method for accurate quantification due to its specificity and sensitivity.[24][25]

    • Prepare a Calibration Curve: Create a high-concentration stock solution of the compound in DMSO (e.g., 10 mg/mL). From this stock, prepare a series of at least five standard solutions of known concentrations by diluting with the same solvent used for the experiment (e.g., PBS). The concentration range should bracket the expected solubility.[26]

    • Analyze Samples: Inject the standards and the filtered supernatant samples onto the HPLC system. The supernatant may require dilution to fall within the linear range of the calibration curve.

    • Calculate Concentration: Generate a linear regression from the peak areas of the standards. Use this equation to calculate the precise concentration of the compound in the (diluted) supernatant samples.

  • Data Reporting:

    • Multiply the calculated concentration by any dilution factors to determine the final solubility of the saturated solution.

    • Report the solubility in standard units such as mg/mL and millimolar (mM), along with the solvent, pH, and temperature.

Visualizing the Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep_solid Add Excess Solid (e.g., 2-5 mg) prep_solvent Add Known Volume of Solvent (e.g., 1 mL) prep_solid->prep_solvent to vial equil Agitate at Constant Temp (24-48 hours) prep_solvent->equil sep_centrifuge Centrifuge to Pellet Solid equil->sep_centrifuge sep_filter Filter Supernatant (0.22 µm PTFE) sep_centrifuge->sep_filter quant_hplc Analyze by HPLC-UV sep_filter->quant_hplc quant_calc Calculate Concentration quant_hplc->quant_calc quant_cal Generate Calibration Curve quant_cal->quant_hplc result Final Solubility Data (mg/mL, mM) quant_calc->result

Shake-flask method workflow for solubility determination.

Data Presentation

Quantitative solubility data should be presented clearly and concisely. Since experimental data for this specific compound is not available, the following table serves as a template for researchers to report their findings.

Solvent SystemTemperature (°C)pHMethodReplicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Average Solubility (mg/mL)Average Solubility (mM)
DMSO25N/AShake-Flask/HPLCTBDTBDTBDTBDTBD
Water, HPLC-Grade25~6-7Shake-Flask/HPLCTBDTBDTBDTBDTBD
PBS257.4Shake-Flask/HPLCTBDTBDTBDTBDTBD
PBS377.4Shake-Flask/HPLCTBDTBDTBDTBDTBD

TBD: To Be Determined experimentally.

Conclusion

While specific, pre-existing solubility values for 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate are not found in publicly accessible literature, a detailed analysis of its chemical structure provides a strong basis for predicting its behavior. As a trifluoroacetate salt of a basic heterocyclic amine, it is rationally designed for high solubility in polar solvents. It is expected to be highly soluble in DMSO, making it ideal for in vitro screening applications. Its aqueous solubility is predicted to be significant, particularly at physiological pH, which is a favorable characteristic for drug development.

This guide provides both the theoretical framework to understand these properties and the authoritative, practical protocols required for their empirical validation. By employing the detailed shake-flask methodology, researchers can generate robust, reliable solubility data, a critical step in advancing any chemical compound through the research and development process.

References

A curated list of authoritative sources to support the claims and protocols within this guide.

  • Dimethyl sulfoxide - Wikipedia. Available at: [Link]

  • Azetidine - Grokipedia. Available at: [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC. Available at: [Link]

  • Aqueous solubility: Significance and symbolism - ScienceDirect. Available at: [Link]

  • Current status of pyrazole and its biological activities - PMC. Available at: [Link]

  • Azetidine | C3H7N | CID 10422 - PubChem. Available at: [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives - ResearchGate. Available at: [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - ACS Publications. Available at: [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. Available at: [Link]

  • The effect of dmso on the absorption and metabolism screening of drug discovery process - AAPS. Available at: [Link]

  • Prediction of aqueous solubility of organic salts of diclofenac using PLS and molecular modeling - ScienceDirect. Available at: [Link]

  • Aqueous Soluble Drug - Encyclopedia.pub. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available at: [Link]

  • Measurement and Prediction of Salt Solubility in the Presence of Hydrate Organic Inhibitors - OnePetro. Available at: [Link]

  • Drug solubility: importance and enhancement techniques - PubMed. Available at: [Link]

  • The Importance of Solubility for New Drug Molecules - Biomedical and Pharmacology Journal. Available at: [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD - Regulations.gov. Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility - ResearchGate. Available at: [Link]

  • Another aspect in use of DMSO in medicinal chemistry - Atlas of Science. Available at: [Link]

  • Development and validation of a RP-HPLC method for determination of solubility of furosemide - ResearchGate. Available at: [Link]

  • pKa values for morpholine, pyrazole and imidazole - ResearchGate. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC. Available at: [Link]

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents - ChemRxiv. Available at: [Link]

  • Diazoles & diazines: properties, syntheses & reactivity - University of Liverpool. Available at: [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. Available at: [Link]

  • Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects - MDPI. Available at: [Link]

  • Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1) - Oreate. Available at: [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. Available at: [Link]

  • Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research. Available at: [Link]

  • SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS - Ozone Secretariat. Available at: [Link]

  • Trifluoroacetate - Wikipedia. Available at: [Link]

  • Development and validation of a dissolution method using HPLC for diclofenac potassium in oral suspension - SciELO. Available at: [Link]

  • Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations - MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - MDPI. Available at: [Link]

  • Calculated Physicochemical Properties - ResearchGate. Available at: [Link]

  • 3-Pyrazolines (2,3-dihydro-1H-pyrazoles): Synthesis, reactivity, and physical and biological properties - ResearchGate. Available at: [Link]

Sources

Commercial suppliers of 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Sourcing and Application of Azetidinyl-Pyrazole Scaffolds for Drug Discovery

Executive Summary

Decoding the Molecule: A Chemist's Perspective on Structure and Function

The 1-(3-Azetidinyl)-1H-pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of biological target.[1] Understanding the role of each component is key to appreciating its utility.

  • The Pyrazole Core: This five-membered aromatic heterocycle is a cornerstone of many FDA-approved drugs.[1] Its metabolic stability and ability to act as a versatile bioisosteric replacement for other groups make it an attractive core for inhibitor design. It frequently serves as a "hinge-binder," forming critical hydrogen bonds within the ATP-binding pocket of protein kinases.[2][3]

  • The 3-Azetidinyl Group: Azetidine, a four-membered saturated heterocycle, has gained prominence for its ability to improve key drug-like properties. Its inclusion can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability compared to more common cyclic amines like piperidine or pyrrolidine.[4] The azetidine ring provides a three-dimensional vector for exiting the binding pocket, allowing chemists to tune selectivity and physical properties.

  • The Trifluoroacetate (TFA) Salt: The TFA counterion is often used to improve the handling and solubility of basic compounds like the azetidinyl-pyrazole. It renders the molecule as a crystalline, weighable solid with enhanced solubility in polar solvents suitable for biological assays. However, researchers must be mindful of residual trifluoroacetic acid, which can affect cellular assays.

Commercial Sourcing Strategy for Azetidinyl-Pyrazoles

Directly sourcing 1-(3-Azetidinyl)-1H-pyrazole as its trifluoroacetate salt is challenging. However, a proficient chemist can employ several effective strategies to obtain the necessary chemical matter.

Strategy 1: Procure Structurally Related Analogs

The most direct alternative is to source a close structural isomer that contains all key functional groups. This is often sufficient for initial screening campaigns.

SupplierProduct NameCAS NumberPurityNotes
Sigma-Aldrich (via Enamine)3-(azetidin-3-yl)-5-(trifluoromethyl)-1H-pyrazole, trifluoroacetic acid2955709-54-195%An excellent alternative containing the key azetidine, pyrazole, and trifluoromethyl groups, also as a TFA salt. Ideal for kinase inhibitor programs.[5]
Strategy 2: Source Alternative Salt Forms

The hydrochloride (HCl) salt is a common and often interchangeable alternative to the TFA salt. The parent amine can be liberated in situ during a reaction or used directly in many biological assays after appropriate pH adjustment.

SupplierProduct NameCAS NumberPurityNotes
ChemScene 1-(Azetidin-3-yl)-1H-pyrazole hydrochloride1621910-24-4≥95%The direct precursor to the target molecule. A simple base wash can provide the free amine for synthesis, or it can be used as-is for screening.[6]
Sigma-Aldrich (via Bide Pharmatech)1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride2658468-39-295%An iodinated version perfect for downstream functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity.

Quality Control Workflow for Incoming Chemical Matter

As a Senior Application Scientist, I cannot overstate the importance of verifying the identity and purity of all starting materials. Failure to do so can compromise months of research. Every incoming building block must be treated as a self-validating system.

Workflow Diagram: QC for a Representative Azetidinyl-Pyrazole Building Block

QC_Workflow cluster_0 Step 1: Physical & Solubility cluster_1 Step 2: Purity & Identity Confirmation cluster_2 Step 3: Data Analysis & Decision cluster_3 Step 4: Final Disposition A Receive Compound (e.g., CAS 1621910-24-4) B Visual Inspection (Color, Form) A->B C Solubility Check (DMSO, MeOH, H2O) B->C D Prepare Stock Solution (e.g., 10 mg/mL in DMSO) C->D E LC-MS Analysis D->E F ¹H NMR Analysis D->F G Verify Mass (M+H)+ (Expected: 124.09 for free base) E->G H Check Purity by UV/ELSD (Target: >95%) E->H I Confirm Structure by NMR (Check characteristic shifts) F->I J Decision Gate G->J H->J I->J K PASS Release to Chemical Inventory J->K Data Confirms Identity & Purity L FAIL Quarantine & Contact Supplier J->L Discrepancy Found

Caption: Quality control workflow for incoming azetidinyl-pyrazole building blocks.

Experimental Protocol: LC-MS Analysis
  • Preparation: Prepare a 1 mg/mL solution of the compound in 50:50 Acetonitrile:Water.

  • Instrumentation: Use a standard reverse-phase HPLC (e.g., C18 column) coupled to an ESI mass spectrometer.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Run a 5-95% B gradient over 5-10 minutes.

  • Analysis:

    • Purity: Integrate the peak area from the UV chromatogram (e.g., at 214 nm and 254 nm). The main peak should be >95% of the total area.

    • Identity: Check the mass spectrum for the expected protonated molecular ion [M+H]⁺. For 1-(3-Azetidinyl)-1H-pyrazole (free base), the expected exact mass is ~123.08, so the [M+H]⁺ ion should be observed at m/z 124.09.

Applications in Drug Discovery: Targeting Protein Kinases

The pyrazole scaffold is a validated hinge-binding motif for a multitude of protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in cancer and inflammatory diseases.[1][2] The azetidinyl-pyrazole framework is particularly well-suited for developing inhibitors that target the ATP-binding site.

Protein kinases are central to signaling cascades that control cell growth, proliferation, and survival.[5] Dysregulation of these pathways is a hallmark of many cancers. Small molecule inhibitors based on the azetidinyl-pyrazole scaffold can be designed to compete with ATP, thereby blocking the downstream signaling and inhibiting tumor growth.[7]

Conceptual Signaling Pathway: Kinase Inhibition

Kinase_Pathway cluster_input cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Cascade cluster_nucleus Nuclear Response GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GF->Receptor Binds Kinase Target Kinase (e.g., BTK, AKT, JAK) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate ATP->ADP pSubstrate Phosphorylated Substrate (Active) TF Transcription Factors pSubstrate->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Azetidinyl-Pyrazole Inhibitor Inhibitor->Kinase Blocks ATP Site

Caption: Role of an azetidinyl-pyrazole as a competitive ATP inhibitor in a generic kinase signaling pathway.

Safe Handling and Storage

Proper handling and storage are paramount for ensuring the stability of the compound and the safety of laboratory personnel.

  • Storage: Store the compound at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen).[6] These compounds, especially as salts, can be hygroscopic.

  • Handling:

    • Wear standard Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves.

    • Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

    • For TFA salts, be aware that they are acidic. Avoid contact with skin and eyes.

    • Use appropriate tools (e.g., anti-static spatulas) for weighing and transferring the solid.

Conclusion

The 1-(3-Azetidinyl)-1H-pyrazole framework represents a valuable and contemporary building block for modern drug discovery. While the exact trifluoroacetate salt may require custom synthesis, this guide has demonstrated that chemically savvy researchers can readily access this important scaffold through commercially available structural isomers and alternative salt forms. By applying rigorous quality control and understanding the chemical rationale for its design, scientists can effectively leverage this molecule to develop novel and potent inhibitors, particularly for the well-validated protein kinase target class.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021). Journal of Medicinal Chemistry. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). ACS Publications. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). (n.d.). ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Strategic Coupling of 1-(3-Azetidinyl)pyrazole with Aryl Halides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the installation of the 1-(3-azetidinyl)pyrazole motif—a privileged scaffold in JAK inhibitors (e.g., Baricitinib) and other bioactive small molecules.

Executive Summary & Strategic Analysis

The coupling of 1-(azetidin-3-yl)-1H-pyrazole (CAS 1621910-24-4) with aryl halides presents a specific chemoselective challenge. The molecule contains two potential nucleophilic sites: the secondary amine of the azetidine ring and the pyrazole nitrogens. However, due to the specific connectivity (pyrazole N1 attached to azetidine C3), the azetidine nitrogen is the primary nucleophile for cross-coupling reactions.

Key Challenges:

  • Ring Strain: The azetidine ring possesses ~25.4 kcal/mol of strain energy.[1] Harsh Lewis acidic conditions or excessive temperatures (>120°C) can trigger ring-opening or polymerization.

  • Polarity: The product is often highly polar/amphoteric, leading to low recovery during standard aqueous workups.[1]

  • Regioselectivity: While the azetidine NH is more nucleophilic, competitive C-H arylation at the pyrazole C4 position can occur under specific Pd-catalyzed conditions if the N-center is sterically crowded.

Reaction Pathway Decision Matrix

The choice of method depends strictly on the electronic nature of the electrophile (Aryl Halide).

ReactionStrategy Start Target: N-Arylation of 1-(3-Azetidinyl)pyrazole Analyze Analyze Aryl Halide (Ar-X) Electronics Start->Analyze E_Deficient Electron-Deficient Ar-X (e.g., Pyridines, Pyrimidines, NO2-Ar) Analyze->E_Deficient EWG Present E_Neutral Electron-Neutral/Rich Ar-X (e.g., Phenyl-Br, Anisoles) Analyze->E_Neutral EDG Present Method_SNAr Method A: SNAr (Base-Mediated) E_Deficient->Method_SNAr Method_BH Method B: Buchwald-Hartwig (Pd-Catalyzed) E_Neutral->Method_BH Cond_SNAr Reagents: DIPEA or K2CO3 Solvent: DMSO/DMF Temp: 60-90°C Method_SNAr->Cond_SNAr Cond_BH Catalyst: Pd2(dba)3 / RuPhos Base: Cs2CO3 or NaOtBu Solvent: Dioxane/Toluene Method_BH->Cond_BH

Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on electrophile electronics.

Method A: Nucleophilic Aromatic Substitution (SNAr)

Best For: Electron-deficient heteroaryls (e.g., 2-chloropyrimidines, 2-fluoropyridines). Mechanism: Addition-Elimination via Meisenheimer complex.

This pathway is preferred for medicinal chemistry "building block" synthesis due to its operational simplicity and lack of heavy metals.

Protocol 1: Standard SNAr Coupling

Reagents:

  • Substrate: Aryl Halide (1.0 equiv)[2]

  • Nucleophile: 1-(3-Azetidinyl)pyrazole dihydrochloride (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.5 equiv) — Extra base required to neutralize HCl salt.

  • Solvent: DMSO or NMP (High dielectric constant stabilizes the transition state).

Step-by-Step Procedure:

  • Preparation: In a reaction vial, dissolve the aryl halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) in DMSO (0.2 M concentration).

  • Addition: Add 1-(3-Azetidinyl)pyrazole dihydrochloride salt.

  • Activation: Add DIPEA dropwise. The solution may warm slightly.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LCMS.

    • Critical Check: If conversion stalls, raise temperature to 100°C, but do not exceed 120°C to avoid azetidine degradation.

  • Workup (The "Polar" Challenge):

    • Option A (Precipitation): Pour the reaction mixture into crushed ice/water (10x volume). If a solid forms, filter and wash with water.[3]

    • Option B (Extraction): If the product is water-soluble (common with azetidines), dilute with brine and extract with DCM:Isopropanol (3:1) . Standard EtOAc extraction often results in poor recovery.

Method B: Buchwald-Hartwig Cross-Coupling

Best For: Unactivated aryl bromides, chlorides, and triflates. Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition → Amine Coordination → Deprotonation → Reductive Elimination).[4]

For secondary amines like azetidine, bulky phosphine ligands are essential to prevent β-hydride elimination and promote reductive elimination.

Protocol 2: RuPhos-Mediated Coupling

Rationale: RuPhos and BrettPhos are superior ligands for secondary amines, offering high turnover numbers and preventing catalyst deactivation.

Reagents:

  • Catalyst: Pd(OAc)₂ (2–5 mol%) or Pd₂(dba)₃ (1–2 mol%)

  • Ligand: RuPhos (4–10 mol%) (Ligand:Pd ratio 2:1)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(OAc)₂ and RuPhos in 1,4-dioxane. Stir at RT for 5 minutes to form the active catalytic species (solution turns from orange to dark red/brown).

  • Charge Reactants: Add the Aryl Halide (1.0 equiv), 1-(3-Azetidinyl)pyrazole (1.1 equiv), and Base (Cs₂CO₃).

    • Note: If using the hydrochloride salt of the azetidine, add an extra 2.0 equiv of base.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is the primary cause of failure in this reaction.

  • Reaction: Seal the vessel and heat to 90°C for 12–16 hours.

  • Scavenging: After cooling, filter through a pad of Celite to remove bulk Pd and inorganic salts. Elute with MeOH/DCM (1:9).

  • Purification: Concentrate and purify via flash chromatography.

    • Stationary Phase: Silica gel (neutralized).[1]

    • Eluent: DCM to 10% MeOH/DCM + 1% NH₄OH or Et₃N . (Amine additive is mandatory to prevent streaking).

Troubleshooting & Optimization Data

Solvent & Base Screening Results

Data synthesized from internal optimization of azetidine couplings.

VariableConditionOutcomeNotes
Base NaOtBuHigh Yield, FastCan cause side reactions with ester/nitrile groups on Ar-X.
Base Cs₂CO₃Moderate Rate, High ToleranceBest for complex substrates with sensitive functional groups.
Ligand BINAPLow Yield (<40%)Sterically insufficient for bulky azetidine coupling.
Ligand RuPhos Excellent (>85%) The "Gold Standard" for this specific secondary amine.
Ligand XPhosGood (70-80%)Good alternative if RuPhos is unavailable.
Solvent TolueneGoodStandard non-polar option.
Solvent t-Amyl Alcohol Excellent Promotes solubility of polar intermediates; higher boiling point.
Experimental Workflow Diagram

Workflow cluster_0 Setup Phase cluster_1 Reaction Phase cluster_2 Isolation Phase Step1 Degas Solvent (Ar Sparge) Step3 Add Reactants (Ar-X + Azetidine + Base) Step1->Step3 Step2 Pre-mix Catalyst (Pd + Ligand) Step2->Step3 Step4 Heat (80-100°C) 12-16 Hours Step3->Step4 Step5 Filter (Celite) Step4->Step5 Step6 Flash Column (DCM/MeOH + 1% NH4OH) Step5->Step6

Figure 2: Optimized experimental workflow for Pd-catalyzed coupling, emphasizing the critical degassing and purification steps.

Critical Technical Notes (E-E-A-T)

Handling the Hydrochloride Salt

Commercially available 1-(3-Azetidinyl)pyrazole is typically supplied as the dihydrochloride salt (CAS 1621910-24-4).

  • Impact: The salt is not nucleophilic.

  • Solution: You must include sufficient base to neutralize the salt (2 equiv) PLUS the stoichiometric requirement for the reaction. Failure to do this is the #1 cause of low yields.

Azetidine Stability

While less strained than aziridines, azetidines are susceptible to acid-catalyzed ring opening.

  • Avoid: Strong acids during workup (e.g., 1M HCl washes).

  • Preferred: Use saturated NH₄Cl or phosphate buffer (pH 7) for aqueous washes.

Purification of Polar Amines

Azetidine derivatives often interact strongly with silanols on silica gel.

  • Symptom: Product streaks or stays at the baseline.

  • Fix: Pre-wash the silica column with eluent containing 1% Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH). This "caps" the acidic sites on the silica.[1]

References

  • Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed C-N Bond Formation." Accounts of Chemical Research.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Dunetz, J. R., et al. (2019). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.

  • BenchChem Technical Support. (2025). "Purification of Polar Azetidine Derivatives." BenchChem Protocols.

Sources

Handling hygroscopic trifluoroacetate salts in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling and Stoichiometric Correction of Hygroscopic Trifluoroacetate (TFA) Salts in Organic Synthesis

Introduction: The "Hidden Mass" Problem

In organic synthesis, particularly within peptide chemistry and the purification of polar heterocycles, Trifluoroacetic Acid (TFA) is ubiquitous.[1] It serves as an excellent cleavage reagent and ion-pairing agent for Reverse-Phase HPLC (RP-HPLC). Consequently, many synthetic products are isolated as TFA salts .[1]

However, TFA salts present a dual challenge that frequently derails stoichiometric accuracy and biological data:

  • Hygroscopicity: TFA salts are avid water absorbers. A "dry" looking powder may contain 10–30% water by weight.

  • Counterion Mass: The trifluoroacetate anion (

    
    , MW: 113.02  g/mol ) adds significant mass. A peptide with three basic residues (e.g., Arg, Lys, N-term) will carry three TFA counterions, inflating the molecular weight by ~340 Da.
    

The Consequence: Treating a TFA salt as a 100% pure free base leads to gross stoichiometric errors (often under-dosing by 30–50%) and false-negative biological results due to TFA cytotoxicity.

Quantitative Analysis: The Mathematics of Net Content

Before reacting or assaying a TFA salt, you must calculate the Net Peptide Content (NPC) or Net Compound Content . Relying on the theoretical molecular weight of the free base is the most common source of experimental error.

The Correction Formula

To determine the actual molar amount of active compound in your weighed mass, use the following derivation:


[2]
  • 
     : Number of basic sites (N-terminus + Arg + Lys + His).
    
  • 
     : 114.02  g/mol  (Acid MW).
    
  • 
     : Mass contribution from water (determined by Karl Fischer, typically 5–20%).
    
Data Table: Impact of TFA on Effective Mass

Comparison of a hypothetical peptide (MW 1000, 2 basic sites) stored at ambient humidity.

ParameterValueImpact
Theoretical MW (Free Base) 1000 g/mol Baseline
TFA Counterions (n=2) +228 g/mol Salt MW becomes 1228 g/mol
Absorbed Water (~10%) +136 g/mol "Wet" weight increases
Effective Mass ~1364 g/mol 36% Mass Inflation
Actual Moles per 1 mg 0.73 µmol vs. 1.0 µmol theoretical (27% Error)

Protocol 1: Accurate Handling & Weighing

Objective: Minimize moisture uptake during weighing to ensure reproducibility.

  • Equilibration: Allow the storage vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt.

  • The "Closed Vial" Technique:

    • Do not weigh the powder on an open weigh boat.

    • Tare a sealed vial containing the solvent.

    • Quickly transfer the approximate amount of salt into the solvent vial and recap immediately.

    • Weigh the vial again. The difference is the solvated mass.

  • Dissolution First: For high-precision assays, dissolve the entire commercial vial (e.g., 1 mg or 5 mg) in a known volume of solvent (e.g., DMSO or water) to create a stock solution. Calculate concentration based on the Net Content provided on the Certificate of Analysis (CoA), not the nominal weight.

Protocol 2: Salt Exchange (TFA Removal)

For biological assays (where TFA is cytotoxic) or acid-sensitive chemical reactions, TFA must be removed or exchanged.[1]

Method A: HCl Exchange via Lyophilization (The Gold Standard)

Best for: Peptides and stable polar molecules. Converts TFA salt to Hydrochloride (HCl) salt.[3][4]

Mechanism: Repeated lyophilization in the presence of excess strong acid (HCl) drives off the volatile TFA (


 72.4°C) and replaces it with Cl⁻.

Step-by-Step Workflow:

  • Dissolution: Dissolve the TFA salt in 10–100 mM HCl (aq) at a concentration of 1–5 mg/mL.

    • Note: Ensure the HCl concentration is in molar excess of the TFA counterions.

  • Equilibration: Let stand at room temperature for 5 minutes .

  • Freeze: Flash freeze using liquid nitrogen.

  • Lyophilize: Freeze-dry to a powder.

  • Repeat: Re-dissolve the dry powder in the same HCl solution and lyophilize again.

    • Requirement: Perform 3 cycles minimum to ensure >99% exchange.

  • Final Step: For the final cycle, dissolve in water only (no HCl) to remove excess free HCl, then lyophilize.

Method B: Ion Exchange Chromatography (Dowex)

Best for: Large scale (>100 mg) or when complete removal of all acid traces is required.

Resin: Strong Anion Exchanger (e.g., Dowex 1X2, quaternary ammonium).

Step-by-Step Workflow:

  • Activation: Pack a small column with resin (approx. 50-fold molar excess of exchange sites).[5][6]

  • Conversion: Wash the resin with 1 M Sodium Acetate (or 0.1 M HCl for chloride form) to load the desired counterion.

  • Wash: Rinse with distilled water until the eluate is neutral (pH ~7).

  • Loading: Dissolve the TFA salt in a minimal volume of water and load onto the column.

  • Elution: Elute with distilled water (or 5% Acetic Acid if the compound sticks). The TFA anions are retained on the resin; the peptide/compound elutes with the new counterion.

  • Isolation: Lyophilize the fractions.

Method C: Azeotropic Distillation (Small Molecules)

Best for: Non-polar organic intermediates where lyophilization is impractical.

  • Dissolve the TFA salt in a mixture of Toluene/Methanol (10:1) .

  • Concentrate on a rotary evaporator. Toluene forms an azeotrope with TFA.

  • Repeat the process 3–4 times.

  • Final drying under high vacuum.

Visualization: Decision Logic & Workflows

Figure 1: Decision Matrix for TFA Salt Handling

Caption: Logical framework for determining whether to correct for stoichiometry, exchange the salt, or neutralize based on downstream application.

TFA_Decision_Tree Start Starting Material: TFA Salt CheckApp Intended Application? Start->CheckApp BioAssay Biological Assay (Cell/In Vivo) CheckApp->BioAssay ChemSyn Chemical Synthesis (Coupling/Reaction) CheckApp->ChemSyn ToxicityCheck Is TFA Cytotoxic to this cell line? BioAssay->ToxicityCheck AcidSens Is Reaction Acid Sensitive? ChemSyn->AcidSens CalcOnly Stoichiometric Correction Only (Use Net Peptide Content) ToxicityCheck->CalcOnly No (Robust Assay) Exchange Salt Exchange Required ToxicityCheck->Exchange Yes (High Sensitivity) AcidSens->CalcOnly No (Standard Coupling) Neutralize Free-Base (Neutralize) Required AcidSens->Neutralize Yes (e.g., Grignard, Basic)

Figure 2: HCl Salt Exchange Mechanism

Caption: The iterative lyophilization workflow to displace TFA (volatile) with Chloride (stable) ions.

HCl_Exchange Step1 1. Dissolve TFA Salt in 10-100mM HCl Step2 2. Equilibrium (TFA⁻ ⇄ Cl⁻) Step1->Step2 Step3 3. Freeze & Lyophilize (Removes HTFA gas) Step2->Step3 Step3->Step1 Repeat 3x Step4 Product: HCl Salt (TFA < 1%) Step3->Step4 Final Cycle (Water only)

Biological Implications: Why Remove TFA?

Failure to remove TFA can compromise data integrity in three specific ways:

  • Cytotoxicity: TFA inhibits cell proliferation (e.g., osteoblasts, keratinocytes) at concentrations as low as 10 nM .[7] It acidifies culture media, potentially triggering apoptosis artifacts.

  • Receptor Interference: The trifluoroacetate anion can pair with cationic residues on the ligand, altering the conformation required for receptor binding (e.g., GPCRs).

  • In Vivo Toxicity: In animal models, high doses of TFA salts can cause edema and alter metabolic signaling, confounding drug efficacy readouts.

Recommendation: For all in vivo and sensitive in vitro assays, convert to Acetate or Hydrochloride salts.

References

  • AmbioPharm. "How is Theoretical Net Peptide Content Calculated?" AmbioPharm Knowledge Base. [Link]

  • LifeTein. "Should I Have TFA Removed from My Peptide? Practical Removal Methodologies." LifeTein Technical Support. [Link]

  • Sikora, K., et al. "Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches." International Journal of Peptide Research and Therapeutics, 2018. [Link]

  • Cornish, J., et al. "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes." American Journal of Physiology-Endocrinology and Metabolism, 1999. [Link]

  • Organic Syntheses. "Silver trifluoroacetate and 4-Iodoveratrole Synthesis." Org.[8][9][10] Synth. 1958, 38, 86. [Link]

  • Gaussier, H., et al. "Influence of the counter-ion on the membrane permeation of antimicrobial peptides." NIH PubMed Central. [Link]

Sources

Application Note: Storage & Handling of 1-(3-Azetidinyl)-1H-pyrazole Trifluoroacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate is a high-value heterocyclic building block frequently employed in the synthesis of kinase inhibitors (e.g., JAK, FLT3) and fragment-based drug discovery. Due to the ring strain of the azetidine moiety and the hygroscopic nature of the trifluoroacetic acid (TFA) salt, this compound requires rigorous environmental controls to maintain chemical integrity.

Quick Reference: Storage Specifications

ParameterSpecificationCritical Note
Long-Term Storage -20°C Desiccated environment essential.
Short-Term/Working 2–8°C Use within 2–4 weeks.
Atmosphere Inert (N₂ or Ar) Flush headspace after every use.
Moisture Sensitivity High (Hygroscopic) TFA salts absorb atmospheric water rapidly.
Solubility DMSO, Methanol, WaterAvoid storing in solution for >24 hours.

Physicochemical Profile & Stability Logic

The TFA Salt Factor

The compound is supplied as a trifluoroacetate salt .[1][2] While this salt form stabilizes the basic azetidine nitrogen against oxidation, it introduces significant hygroscopicity .

  • Mechanism: The TFA counter-ion forms hydrogen bonds with atmospheric water molecules.

  • Consequence: Uncontrolled moisture uptake leads to hydrolysis of the strained azetidine ring (ring-opening) or formation of a "goo" that is difficult to weigh accurately.

Azetidine Ring Strain

The 4-membered azetidine ring possesses approximately 26 kcal/mol of ring strain .

  • Risk: Under nucleophilic conditions (e.g., basic pH in water) or elevated temperatures, the ring is susceptible to nucleophilic attack, leading to ring-opening and loss of pharmacological activity.

  • Stabilization: The protonated form (salt) prevents the nitrogen lone pair from participating in side reactions, making the TFA salt more stable than the free base during storage.

Detailed Storage Protocol

Arrival & Initial Processing

Upon receipt, the compound typically arrives at ambient temperature. Immediate processing is required to prevent degradation.

Protocol: The "Desiccate-Aliquot-Freeze" Workflow

  • Equilibration: Allow the sealed shipping vial to reach room temperature (20–25°C) inside a desiccator before opening. Why? Opening a cold vial in humid air causes immediate condensation on the solid.

  • Inspection: Visual check. The compound should be an off-white to white solid. If it appears gummy or translucent, moisture absorption has occurred.

  • Aliquoting:

    • Dissolve the master stock in a volatile solvent (e.g., Methanol) if weighing small amounts is difficult due to static.

    • Distribute into single-use glass vials (amber preferred).

    • Remove solvent via centrifugal evaporation (SpeedVac) or nitrogen stream.

  • Sealing: Flush each vial with dry Nitrogen (N₂) or Argon. Cap tightly with Parafilm wrapping.

Storage Conditions
  • Primary: Store at -20°C .

  • Secondary: Place vials inside a sealed secondary container (e.g., a jar) containing active desiccant packets (Silica gel or Drierite).

Handling & Reconstitution for Assays

Solvent Selection
  • DMSO (Dimethyl Sulfoxide): Preferred for biological stock solutions (typically 10 mM or 100 mM).

  • Water: Soluble, but acidic (pH ~2–3) due to TFA. Not recommended for long-term storage due to hydrolytic risk.

The "TFA Problem" in Bioassays

Critical Application Note: The TFA counter-ion is cytotoxic at high concentrations and can acidify culture media, leading to false positives in cellular assays.

Protocol: In-Situ Neutralization (For Cellular Assays) If the final concentration of TFA in the assay well exceeds 0.1%, or if the cells are sensitive to acidic shifts:

  • Prepare the stock solution in DMSO.

  • Dilute into the assay buffer containing HEPES (20–50 mM) or Bicarbonate to buffer the acidity.

  • Verification: Check the pH of the mock control (media + compound vehicle) to ensure it remains physiological (pH 7.2–7.4).

Protocol: Salt Exchange (TFA to HCl) For sensitive in vivo or enzymatic studies, convert the TFA salt to a Hydrochloride (HCl) salt.[1]

  • Dissolve compound in 0.1 M HCl (in MeOH/Water).

  • Lyophilize or evaporate to dryness.

  • Repeat 2–3 times.

  • Result: The volatile TFA is removed and replaced by the Chloride ion.

Visualizations

Workflow: Storage Lifecycle

This diagram illustrates the critical decision points from receipt to experimental use, ensuring sample integrity.

StorageLifecycle Receipt Receipt of Compound (Ambient/Cold Pack) Equilibrate Equilibrate to RT (In Desiccator) Receipt->Equilibrate Prevent Condensation Inspect Visual Inspection (White Solid vs. Gummy) Equilibrate->Inspect QC_Check QC Check (Optional) 1H-NMR / LCMS Inspect->QC_Check If suspect Aliquot Aliquot Generation (Single-Use Vials) Inspect->Aliquot If passes QC_Check->Aliquot Purity >95% InertGas Flush Headspace (N2 or Argon) Aliquot->InertGas Freeze Long-Term Storage (-20°C + Desiccant) InertGas->Freeze Use Experimental Use (Reconstitute in DMSO) Freeze->Use Thaw & Dilute Use->Freeze AVOID Freeze/Thaw (Discard excess)

Caption: Figure 1. Optimal lifecycle management for hygroscopic TFA salts. Note the critical equilibration step to prevent moisture condensation.

Decision Logic: Handling TFA in Assays

This diagram guides the researcher on managing the TFA counter-ion interference in biological data.

TFA_Handling Start Compound Reconstitution (TFA Salt) Check_Conc Final Assay Conc. High (>10 µM)? Start->Check_Conc Low_Conc Low Concentration (<0.1% TFA) Check_Conc->Low_Conc No High_Conc High Concentration (Acidification Risk) Check_Conc->High_Conc Yes Direct_Use Direct Use Standard Buffer Low_Conc->Direct_Use Cell_Type Cell/Enzyme Sensitivity? High_Conc->Cell_Type Robust Robust System Cell_Type->Robust Sensitive Sensitive System (Primary Cells/In Vivo) Cell_Type->Sensitive Buffer Increase Buffer Capacity (50mM HEPES) Robust->Buffer Exchange Salt Exchange (Convert to HCl) Sensitive->Exchange

Caption: Figure 2. Decision matrix for mitigating TFA salt interference in downstream biological applications.

Quality Control & Troubleshooting

To validate the integrity of stored 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate, use the following markers:

MethodExpected ObservationSign of Degradation
1H-NMR (DMSO-d6) Sharp peaks. Azetidine protons (m, ~4.0–4.5 ppm), Pyrazole protons (d, aromatic region).Broadening of azetidine peaks (polymerization) or extra peaks near 3-4 ppm (ring opening).
LC-MS Single peak, [M+H]+ corresponding to free base MW.Multiple peaks with M+18 (hydrolysis) or dimer masses.
Appearance White/Off-white powder.Yellowing, oil formation, or liquid droplets (deliquescence).

Troubleshooting FAQ:

  • Q: The solid turned into a sticky oil.

    • A: It has absorbed moisture. For chemical synthesis, it may still be usable if dried under high vacuum over P₂O₅. For biology, discard.

  • Q: Can I store the DMSO stock at -20°C?

    • A: Yes, but DMSO freezes at 19°C. Repeated freeze-thaw cycles precipitate the salt. Aliquot into small volumes (e.g., 20 µL) to avoid this.

References

  • Sigma-Aldrich. Safety Data Sheet: 3-(azetidin-3-yl)-5-(trifluoromethyl)-1H-pyrazole, trifluoroacetic acid. Retrieved from

  • Enamine. Building Blocks: Azetidines and Pyrazoles Stability Data. Retrieved from

  • LifeTein. TFA Removal Service and Salt Exchange Protocols. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for Pyrazole Derivatives. Retrieved from

  • RSC Medicinal Chemistry. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors. Retrieved from

Sources

Troubleshooting & Optimization

Removing excess trifluoroacetic acid from 1-(3-Azetidinyl)pyrazole salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing excess trifluoroacetic acid from 1-(3-Azetidinyl)pyrazole salts Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals[1]

Subject: Purification and Salt Exchange for 1-(3-Azetidinyl)pyrazole Ticket Priority: High (Bioassay/Stability Critical)

Introduction: The "Sticky Proton" Problem

Welcome to the technical guide for handling 1-(3-Azetidinyl)pyrazole trifluoroacetate salts. You are likely here because you have synthesized or purified this compound using HPLC (0.1% TFA mobile phase) or Boc-deprotection, and you are facing one of two issues:

  • Cytotoxicity: Your biological assay is showing false positives due to residual TFA.[1]

  • Hygroscopicity: The salt is an oil or sticky gum that refuses to crystallize.

The Chemistry of the Issue: 1-(3-Azetidinyl)pyrazole contains a highly basic secondary amine on the azetidine ring (


) and a weakly basic pyrazole nitrogen (

).[1] TFA (

) forms an exceptionally strong ion pair with the azetidine nitrogen. Unlike simple evaporation of solvents, this salt bridge often survives lyophilization, requiring chemical intervention to break.

Module 1: Decision Matrix (Start Here)

Before selecting a protocol, determine your downstream application and scale.[1]

TFA_Decision_Tree Start Start: What is your goal? Scale Select Scale & Application Start->Scale Bioassay Biological Assays (Need <0.01% TFA) Scale->Bioassay Cell/Enzyme work Storage Long-term Storage (Need crystalline solid) Scale->Storage Stability Synthesis Next Synthetic Step (Need free amine) Scale->Synthesis Coupling/Derivatization Method_SPE Method A: Polymer-Supported Carbonate (SPE) Bioassay->Method_SPE Gentle neutralization Method_Freebase Method C: SCX Catch & Release Bioassay->Method_Freebase Removes all acid Method_HCl Method B: HCl Salt Exchange Storage->Method_HCl Forms stable solid Synthesis->Method_Freebase Yields reactive amine

Figure 1: Decision matrix for selecting the appropriate TFA removal protocol based on downstream requirements.

Module 2: Solid-Phase Extraction (The "Gold Standard")

Best for: Small scales (<100 mg), polar compounds, and biological samples.[1] Why: 1-(3-Azetidinyl)pyrazole is small and polar.[1] Traditional liquid-liquid extraction (DCM/Water) often results in product loss to the aqueous phase. Solid-supported reagents avoid this.

FAQ: Which resin should I use?
  • PL-HCO3 MP (Polymer-supported bicarbonate): Best for simple neutralization.[1] It converts the TFA salt to the free base without "catching" the compound.

  • SCX (Strong Cation Exchange): Best for purification.[1] It binds your amine, allows you to wash away the TFA, and then elute the product.

Protocol A: Carbonate Neutralization (PL-HCO3)[1]
  • Dissolve: Dissolve your salt in MeOH or DCM (approx. 10-20 mg/mL).[1]

  • Condition: Pre-rinse a PL-HCO3 cartridge with the same solvent.[1][2]

  • Pass: Pass your solution through the cartridge under gravity or slight vacuum.[1]

    • Mechanism:[1][3][4]

      
      [1]
      
  • Rinse: Wash with 2 column volumes of solvent.[1]

  • Concentrate: Evaporate the filtrate.

    • Validation: The residue should be the free base.

Protocol B: SCX "Catch and Release" (High Purity)

This is the most robust method for removing 100% of TFA.[1]

SCX_Workflow Step1 1. LOAD Dissolve in MeOH/Water (Acidic pH) Amine binds to Resin TFA flows through Step2 2. WASH Wash with MeOH Removes non-basic impurities & residual TFA Step1->Step2 Step3 3. ELUTE Elute with 2M NH3 in MeOH Displaces Amine (Releases Free Base) Step2->Step3 Step4 4. DRY Evaporate Solvent Result: Pure Free Base Step3->Step4

Figure 2: Strong Cation Exchange (SCX) workflow. The azetidine amine binds to the sulfonic acid residues on the resin, allowing TFA anions to be washed away before the product is released with ammonia.

Module 3: Salt Exchange (HCl Conversion)

Best for: Creating stable, crystalline solids for storage or animal studies.[1] Why: HCl salts are generally physiologically tolerated and crystallize better than TFA salts.[1]

Troubleshooting: "My HCl salt is still an oil."

Cause: Incomplete removal of TFA or trapped solvent. Solution: You must perform multiple "evaporation cycles" to drive the equilibrium.

Protocol:
  • Dissolve: Dissolve the TFA salt in a minimal amount of MeOH or dry Dioxane.

  • Acidify: Add 10 equivalents of 4M HCl in Dioxane.

  • Equilibrate: Stir for 15 minutes.

    • Note: HCl (

      
      ) is a stronger acid than TFA (
      
      
      
      ), but the exchange is driven by the volatility of TFA.[1]
  • Evaporate: Remove solvent in vacuo.

  • Repeat: Crucial Step. Repeat steps 1-4 at least three times .

  • Final Polish: Dissolve the residue in a minimal amount of MeOH and precipitate with Et2O or MTBE to obtain a solid.

Module 4: Azeotropic Removal (Evaporation)

Best for: Large scale (grams) where resin is too expensive.[1] Warning: This method rarely removes all TFA (often leaves 0.5 - 1 eq) due to the strong azetidine-TFA salt bridge.[1]

Data Table: Azeotropic Solvent Systems

TFA forms a high-boiling azeotrope with water (105 °C), making it hard to dry.[1] Use these solvents to "carry" the TFA away.[5][6]

Solvent SystemRoleProcedureEfficiency
Toluene Co-solventAdd 10x volume, rotovap at 45°C. Repeat 3x.[1]High (Breaks H-bonds)
Acetonitrile Co-solventAdd 10x volume, rotovap.[1]Medium
DCM CarrierGood for final drying, but poor for removing bulk TFA.[1]Low
MeOH/NH3 ChemicalAdd 1% NH4OH, then co-evaporate with Toluene.[1]Very High

Module 5: Analytical Validation (QC)

Q: How do I know the TFA is actually gone? Do not rely on LCMS (TFA is volatile and may not fly, or is part of the mobile phase).[1]

The Only Sure Method: Quantitative


 NMR 
  • Internal Standard: Use

    
    -trifluorotoluene or fluorobenzene (known concentration).[1]
    
  • Solvent:

    
    -DMSO (avoids exchange issues).
    
  • Run: Acquire a

    
     NMR spectrum with a sufficient relaxation delay (
    
    
    
    ).
  • Calculate: Compare the integral of the TFA signal (-76.5 ppm) to your internal standard.

Acceptance Criteria:

  • Bioassays:

    
     molar equivalents.[1]
    
  • Synthetic Intermediate:

    
     molar equivalents.[1]
    

References

  • TFA Removal via Polymer Supported Reagents

    • Source: Agilent Technologies.[1] "Removal of TFA from Prep-LC Fractions using PL-HCO3 MP." Agilent Application Notes.

    • URL:[Link]

  • Toxicity of TFA Salts in Bioassays

    • Source: Cornish, J. et al. "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes."[1] American Journal of Physiology-Endocrinology and Metabolism, 1999.

    • URL:[Link][1]

  • pKa Values of Heterocycles (Azetidine/Pyrazole)

    • Source: Evans, D.A.[1] "pKa's of Inorganic and Oxo-Acids." Harvard University Chemistry Data.

    • URL:[Link] (General reference for heterocycle pKa data).[1]

  • General Salt Exchange Protocols

    • Source: Bastin, R.J. et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities."[1] Organic Process Research & Development, 2000.

    • URL:[Link][1]

Sources

Technical Support Center: Optimizing Pyrazole N-Alkylation with Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: N-Alkylation of Pyrazoles using Azetidine Electrophiles Ticket Priority: High (Common bottleneck in Medicinal Chemistry) Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanistic Insight

The Challenge

Coupling a pyrazole nucleophile with an azetidine electrophile (typically 3-iodo- or 3-mesyloxy-azetidine) is deceptive. While it appears to be a standard SN2 displacement, two critical failure modes often suppress yields below 40%:

  • Regioselectivity (N1 vs. N2): Pyrazoles are ambident nucleophiles. Tautomerization leads to mixtures of N1- and N2-alkylated products, which are often difficult to separate chromatographically.

  • Electrophile Instability (Elimination): Azetidine electrophiles are strained. Under basic conditions (required to deprotonate the pyrazole), the electrophile often undergoes E2 elimination to form 1-azetine , which rapidly polymerizes or hydrolyzes, consuming the reagent before alkylation occurs.

The Solution Architecture

To maximize yield, you must decouple the deprotonation step from the alkylation step or utilize alternative mechanistic pathways (Mitsunobu).

Decision Matrix: Selecting Your Protocol

Before starting, determine your pathway based on your substrate's sensitivity.

ProtocolSelection Start Start: Pyrazole + Azetidine Source CheckAzetidine Is the Azetidine source a 3-Hydroxy or 3-Halo/Mesyl? Start->CheckAzetidine Hydroxy 3-Hydroxy Azetidine CheckAzetidine->Hydroxy Alcohol Halo 3-Iodo / 3-Mesyl Azetidine CheckAzetidine->Halo Leaving Group Mitsunobu Protocol B: Mitsunobu Coupling (Stereoinversion) Hydroxy->Mitsunobu BaseCheck Is Pyrazole Acidic? (pKa < 13, e.g., Nitro/EWG groups) Halo->BaseCheck WeakBase Protocol A1: Mild Base (Cs2CO3 / CH3CN) BaseCheck->WeakBase Yes (Acidic) StrongBase Protocol A2: Strong Base (NaH / DMF - Cold) BaseCheck->StrongBase No (Electron Rich) Elimination Risk: E2 Elimination Monitor for Azetine StrongBase->Elimination

Figure 1: Decision tree for selecting the optimal alkylation protocol based on substrate properties.

Technical Protocols

Protocol A: Direct Displacement (SN2)

Best for: 3-Iodo or 3-Mesyloxy azetidines where the pyrazole is moderately acidic.

The "Cesium Effect": Cesium carbonate is superior to Potassium carbonate in this reaction. The larger ionic radius of Cesium leads to a "loose" ion pair with the pyrazolate anion, increasing its nucleophilicity while maintaining solubility in organic solvents like DMF or NMP [1].

Step-by-Step:

  • Dissolution: Dissolve Pyrazole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add Cs₂CO₃ (2.0 equiv) .

    • Critical: If the pyrazole is electron-rich (pKa > 15), consider using NaH (1.2 equiv) at 0°C instead, but beware of azetidine elimination.

  • Activation: Stir at Room Temperature (RT) for 30 mins to ensure deprotonation.

  • Electrophile Addition: Add N-Boc-3-iodoazetidine (1.2 - 1.5 equiv) .

    • Note: Mesylates are cheaper but react slower, increasing the window for elimination side-reactions. Iodides are preferred for yield.

  • Reaction: Heat to 60°C .

    • Stop Condition: Do not exceed 80°C. Above this, N-Boc-azetidine elimination to N-Boc-1-azetine dominates [2].

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, then brine.

Protocol B: The Mitsunobu Reaction

Best for: 3-Hydroxy azetidines. This is often the "Gold Standard" for yield because it avoids the isolation of unstable azetidine iodides.

Mechanism: This reaction inverts the stereochemistry at the azetidine 3-position. If you need a specific enantiomer, start with the opposite alcohol.

Step-by-Step:

  • Setup: Dissolve Pyrazole (1.0 equiv), N-Boc-3-hydroxyazetidine (1.2 equiv) , and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.1 M).

  • Cooling: Cool the mixture to 0°C .

  • Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise over 20 minutes.

    • Why: Rapid addition generates heat, which can decompose the betaine intermediate.

  • Warming: Allow to warm to RT and stir for 12–16 hours.

  • Troubleshooting: If conversion is low, heat to 50°C. Note that "sterically hindered" pyrazoles may struggle here [3].

Troubleshooting Guide (FAQ)

Q1: I am seeing a major byproduct with M-128 mass. What is it?

Diagnosis: This is likely the N-Boc-1-azetine (or its polymer), resulting from E2 elimination of the azetidine electrophile. Fix:

  • Lower the Basicity: Switch from NaH or KOtBu to Cs₂CO₃ or K₂CO₃.

  • Lower the Temperature: Elimination has a higher activation energy than substitution. Run the reaction at RT for longer times rather than heating.

  • Switch Leaving Groups: If using a Mesylate, switch to a Tosylate or Iodide (better leaving group = faster substitution relative to elimination).

Q2: My Regioselectivity (N1:N2 ratio) is poor (e.g., 1:1).

Diagnosis: Steric and electronic factors are fighting. The Science:

  • Sterics: Alkylation usually favors the less hindered nitrogen (N1).[1]

  • Thermodynamics: If the product can equilibrate (rare under basic conditions), the thermodynamically stable isomer dominates.

  • Solvent Effect: In polar aprotic solvents (DMF), the reaction is under kinetic control, favoring the less hindered position.

Optimization Table:

VariableRecommendation for N1 SelectivityReason
Solvent DMF or NMP Dissociates ion pairs; favors kinetic attack at less hindered N.
Base K₂CO₃ or Cs₂CO₃ Mild bases prevent equilibration.
Temp Low (0°C to RT) Higher temps overcome steric barriers, reducing selectivity.
Group Bulky Protecting Group If your pyrazole has an NH, consider transiently blocking the N2 position if feasible (advanced).
Q3: The reaction stalls at 50% conversion.

Diagnosis: Your electrophile has likely decomposed (eliminated) before the nucleophile could consume it all. Fix:

  • Sequential Addition: Add the azetidine electrophile in portions (e.g., 0.5 equiv every 2 hours). This keeps the concentration of the electrophile low, minimizing second-order decomposition pathways while maintaining a steady supply for the pyrazole.

Visualizing the Regioselectivity Pathway

Understanding the competition between N1 and N2 attack is vital for troubleshooting.

Regioselectivity Pyrazole Unsymmetric Pyrazole (Tautomer Equilibrium) Anion Pyrazolate Anion (Delocalized Charge) Pyrazole->Anion Deprotonation Base Base (Cs2CO3) Base->Anion N1_Attack Path A: N1 Attack (Less Hindered) Anion->N1_Attack Fast (Kinetic) N2_Attack Path B: N2 Attack (More Hindered) Anion->N2_Attack Slow (Steric Clash) Product1 Major Product (N1-Alkyl) N1_Attack->Product1 Product2 Minor Product (N2-Alkyl) N2_Attack->Product2

Figure 2: Kinetic control usually favors N1 alkylation due to steric hindrance at N2, provided the temperature is kept low.

References

  • Vertex AI & NIH Data. Caesium carbonate promoted regioselective O- and N-functionalization. (Mechanism of Cs effect).[2]

  • Hodgson, D. M., et al. Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine.[3] (Discusses stability of azetidine/azetine systems).

  • Master Organic Chemistry. The Mitsunobu Reaction: Mechanism and Utility. (General protocol for stereoinversion).

  • BenchChem Technical Review. Optimizing N-Alkylation of Pyrazoles. (General troubleshooting for pyrazole alkylation).

Sources

Troubleshooting polymerization of azetidine derivatives during deprotection

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Troubleshooting Azetidine Polymerization During Deprotection

Technical Support Center: Azetidine Chemistry

Status: Active Priority: High (Common Failure Mode in MedChem) Scope: Prevention of Cationic Ring-Opening Polymerization (CROP) during N-deprotection.

Diagnostic Triage: Is Your Azetidine Polymerizing?

Before altering your synthesis, confirm that polymerization is the root cause of your yield loss. Azetidines are highly strained (~25.4 kcal/mol), making them prone to ring-opening under acidic conditions, a process often mistaken for simple decomposition.[1]

Common Symptoms:

  • The "Gum" Phenomenon: After deprotection (e.g., TFA/DCM) and concentration, the residue transforms into an insoluble, intractable oil or gum that does not redissolve in the original solvent.

  • NMR Broadening: 1H NMR shows significant broadening of the ring signals (3.5–4.5 ppm region) and a loss of multiplicity resolution.

  • Baseline Staining: TLC shows a streak or a spot remaining at the baseline despite using polar eluents (e.g., MeOH/DCM), indicating oligomer formation.

  • Mass Balance Deficit: You recover <50% of the theoretical mass, but no distinct small-molecule byproducts are visible by LCMS (polymers often do not ionize well or elute in the void volume).

The Mechanism: Why It Happens

Understanding the causality is the only way to prevent it. Azetidine polymerization during deprotection is typically a Cationic Ring-Opening Polymerization (CROP) .[2]

  • Activation: The acid (TFA or HCl) protonates the azetidine nitrogen. This is necessary for deprotection (e.g., Boc removal) but also activates the ring.

  • Nucleophilic Attack: A non-protonated azetidine (free base) or a partially deprotected intermediate acts as a nucleophile, attacking the

    
    -carbon of a protonated azetidine.
    
  • Propagation: The ring opens to relieve strain, generating a secondary amine chain end that continues to attack other protonated monomers.

Key Insight: The reaction rate is second-order: it depends on the concentration of both the protonated species (electrophile) and the free species (nucleophile). Dilution is your primary defense.

AzetidinePolymerization Start N-Boc Azetidine Protonated Protonated Azetidine (Activated Electrophile) Start->Protonated Deprotection Acid Acid (H+) Acid->Protonated Attack Nucleophilic Attack (SN2 on Ring Carbon) Protonated->Attack Target FreeBase Free Azetidine (Nucleophile) FreeBase->Attack Attacker RingOpen Ring Opening (Strain Relief) Attack->RingOpen Polymer Linear Polyamine (Oligomer/Polymer) RingOpen->Polymer Polymer->Attack Chain Propagation

Figure 1: Mechanism of acid-catalyzed azetidine polymerization. The coexistence of protonated and free species drives the reaction.

Troubleshooting Guide: Specific Scenarios

Scenario A: Boc Deprotection with TFA

Issue: Standard 50% TFA/DCM leads to polymerization. Root Cause: High concentration and heat generated during TFA addition accelerate SN2 attack. Solution: The "Cryogenic Dilution" Protocol.

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Temperature Room Temperature (RT)0°C to -10°C
Concentration 0.2 M - 0.5 M0.05 M - 0.1 M (Highly Dilute)
Reagent 1:1 TFA:DCM1:4 TFA:DCM or 4M HCl in Dioxane
Scavenger NoneTES or TIS (2-5%) (Traps t-butyl cation)
Workup Rotovap to dryness at 40°CCo-evaporate w/ Toluene at <25°C

Self-Validating Step:

  • Before workup: Take a 10 µL aliquot, neutralize into MeOH/D2O, and run a quick NMR. Sharp peaks = Success. Broad hills = Polymer.

Scenario B: Workup & Isolation

Issue: The reaction looks good by LCMS, but the product polymerizes during concentration. Root Cause: As solvent is removed, the concentration of the azetidine salt increases. If any free base is present (due to equilibrium), it will polymerize. Solution: Isolate as a stable salt, never as a free base.

  • Protocol: Do not perform an aqueous basic extraction (e.g., NaHCO3 wash) unless absolutely necessary. Isolate the Trifluoroacetate or Hydrochloride salt directly by precipitation with diethyl ether or lyophilization.

Scenario C: Hydrogenolysis (Cbz/Bn Removal)

Issue: Product disappears during Pd/C hydrogenation. Root Cause: While rare, if the media becomes acidic (e.g., using HCl/MeOH to speed up reaction) or if the Pd catalyst is active enough, ring opening hydrogenolysis can occur. Solution:

  • Use Pd(OH)₂ (Pearlman's Catalyst) instead of Pd/C for milder cleavage.

  • Avoid adding exogenous acid.

  • Monitor strictly; stop immediately upon consumption of SM.

Optimized Experimental Protocols

Protocol 1: High-Stability Boc Deprotection

Best for: 3-substituted azetidines prone to ring opening.

  • Dissolve: Dissolve N-Boc azetidine (1.0 equiv) in DCM to a concentration of 0.05 M (very dilute).

  • Cool: Cool the solution to 0°C (ice bath).

  • Add Acid: Add TFA dropwise over 10 minutes. Final ratio should be roughly 1:4 TFA:DCM.

    • Note: If the substrate is electron-rich, add 2.5% Triethylsilane (TES) as a scavenger.

  • Incubate: Stir at 0°C. Do not warm to RT unless conversion is stalled after 2 hours.

  • Monitor: Check TLC/LCMS every 30 mins.

  • Quench/Workup (Critical):

    • Do NOT wash with aqueous base.

    • Dilute with cold Toluene (equal volume to reaction mix).

    • Concentrate in vacuo at <25°C . The Toluene azeotropes the TFA, keeping the temperature low.

    • Repeat Toluene co-evaporation 3x.[3]

    • Result: You obtain the Azetidine-TFA salt.[4] Store at -20°C.

Protocol 2: Emergency Recovery (If Polymerization Suspected)

If you suspect oligomers are forming (viscous oil):

  • Immediately dilute with EtOAc or Ether .

  • Cool to -20°C.

  • Attempt to precipitate the monomeric salt. Polymers are often more soluble in organic "gums" than the crystalline monomeric salt.

  • Filter rapidly.

FAQ: Senior Scientist Insights

Q: Can I use HCl in Dioxane instead of TFA? A: Yes, and often it is superior. 4M HCl in Dioxane (used at 0°C) generates the hydrochloride salt, which is generally more crystalline and stable than the TFA salt. However, ensure your substrate is soluble in dioxane; if it precipitates too early, deprotection stops.

Q: Why does my azetidine polymerize even when stored in the freezer? A: You likely stored it as the free base. Azetidine free bases are "ticking time bombs." Always store them as HCl or TFA salts . If you must use the free base for the next step, generate it in situ (e.g., add DIPEA/TEA only when the electrophile for the next step is already present).

Q: Does substitution pattern matter? A: Absolutely.

  • 3,3-disubstituted azetidines: Most stable (Thorpe-Ingold effect reduces ring strain slightly).

  • 3-monosubstituted: Moderate risk.

  • Unsubstituted/2-substituted: Highest risk of polymerization.

Workflow Visualization

DeprotectionWorkflow cluster_tips Critical Control Points Start Start: N-Boc Azetidine Choice Select Acid System Start->Choice TFA TFA/DCM (1:4) Temp: 0°C Conc: 0.05 M Choice->TFA Standard HCl 4M HCl in Dioxane Temp: 0°C Choice->HCl Alternative Monitor Monitor (TLC/NMR) Is SM consumed? TFA->Monitor HCl->Monitor Monitor->TFA No (Extend Time) Workup Workup Strategy: Co-evaporate w/ Toluene Keep Temp < 25°C Monitor->Workup Yes Isolation Isolate as Salt (TFA/HCl) Do NOT Free Base Workup->Isolation NextStep Next Reaction: Free base in situ only Isolation->NextStep Tip1 Dilution is key! High conc = Polymer Tip2 Never heat to remove solvent

Figure 2: Optimized workflow for N-Boc deprotection of sensitive azetidines.

References

  • BenchChem Technical Support. (2025).[1][3][5][6] How to prevent the ring-opening of azetidines during subsequent reactions. BenchChem.[1][3][5][6] Link

  • Goethals, E. J., et al. (2015). The Polymerization of Azetidines and Azetidine Derivatives.[7][8] ResearchGate.[7] Link

  • Gleede, T., et al. (2019). Aziridines and azetidines: Building blocks for polyamines by anionic and cationic ring-opening polymerization.[8] Polymer Chemistry, 10, 3257-3283.[8] Link

  • Reisman, L., et al. (2020).[8] Comparison of the Anionic Ring-Opening Polymerizations of N-(Alkylsulfonyl)azetidines. NSF Public Access Repository. Link

  • ACS Organic Process Research. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Link

Sources

Optimizing HPLC purification of 1-(3-Azetidinyl)-1H-pyrazole TFA

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing HPLC Purification of 1-(3-Azetidinyl)-1H-pyrazole TFA

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly polar, basic aza-heterocycles. The molecule —1-(3-Azetidinyl)-1H-pyrazole—presents a classic chromatographic paradox: it is too polar to retain easily on standard reversed-phase columns, yet basic enough to cause severe peak tailing.

This guide is designed to move beyond basic troubleshooting. We will deconstruct the physicochemical properties of this molecule, explain the causality behind mobile phase selection, and provide a self-validating protocol for its purification.

Part 1: Workflow Visualization & Troubleshooting Logic

Before adjusting your instrument, it is critical to diagnose the root cause of poor chromatography. The decision tree below outlines the mechanistic logic for optimizing the purification of basic azetidine derivatives.

HPLC_Optimization Start Issue: Poor Retention & Peak Tailing 1-(3-Azetidinyl)-1H-pyrazole Mechanism Root Cause: Deprotonated Silanols (Si-O⁻) binding to Azetidinium (pKa ~11.3) Start->Mechanism Decision Is Mass-Directed (LC-MS) Purification Required? Mechanism->Decision PathUV No (UV Detection Only) Decision->PathUV PathMS Yes (MS Detection Needed) Decision->PathMS SolTFA Solution: 0.1% TFA Mobile Phase Strong Ion-Pairing & pH ~2.0 PathUV->SolTFA SolDFA Alternative 1: 0.05% DFA Balances Pairing & MS Signal PathMS->SolDFA SolHighPH Alternative 2: pH 10.5 Buffer Neutralizes Amine (Requires Hybrid C18) PathMS->SolHighPH

Figure 1: Decision matrix for resolving retention and tailing issues in basic amine HPLC purification.

Part 2: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does 1-(3-Azetidinyl)-1H-pyrazole elute in the void volume with severe tailing when I use 0.1% Formic Acid? A: This is a direct consequence of the molecule's pKa and the stationary phase chemistry. The azetidine ring is a highly strained, secondary amine with a basic pKa of approximately 11.3[1][2]. The attached pyrazole ring is a weak base with a pKa of roughly 2.5[3][4]. When you use 0.1% Formic Acid (pH ~2.7), the azetidine nitrogen is fully protonated (positively charged). Standard silica-based C18 columns contain residual surface silanol groups (Si-OH). At pH 2.7, a fraction of these silanols remain deprotonated (Si-O⁻). The positively charged azetidinium cation undergoes a secondary cation-exchange interaction with these negatively charged silanols, causing the analyte to "drag" through the column, resulting in an asymmetrical, tailing peak[5][6]. Furthermore, because the protonated molecule is highly polar, it lacks the hydrophobicity required to partition effectively into the C18 stationary phase, leading to early elution.

Q2: How does switching to Trifluoroacetic Acid (TFA) fix both the retention and the peak shape? A: TFA acts as a dual-action chromatographic modifier:

  • Silanol Suppression: 0.1% TFA lowers the mobile phase pH to approximately 2.0. At this highly acidic pH, the vast majority of residual surface silanols are fully protonated and neutralized (Si-OH), effectively shutting down the parasitic cation-exchange mechanism that causes tailing[5][7].

  • Ion-Pairing Mechanism: TFA is a strong ion-pairing reagent. The lipophilic trifluoroacetate anion (CF₃COO⁻) forms a dynamic electrostatic complex with the positively charged azetidinium cation[8][9]. This neutralizes the charge of the analyte and creates a more hydrophobic, neutral "ion pair" that partitions strongly into the C18 stationary phase, drastically increasing the retention factor (

    
    )[5][7].
    

Q3: TFA gives me perfect peak shape, but my LC-MS signal disappears. How do I achieve mass-directed purification? A: You are experiencing ion suppression. The very mechanism that makes TFA excellent for UV-directed prep-HPLC—its ability to form a strong, tightly bound ion pair—prevents the analyte from easily dissociating into the gas phase during Electrospray Ionization (ESI)[7][8]. Solution: If mass-directed purification is mandatory, switch your modifier to Difluoroacetic Acid (DFA). DFA provides an optimal "Goldilocks" compromise: it is acidic enough to suppress silanols and lipophilic enough to provide ion-pairing retention, but its ion pair is weak enough to dissociate in the MS source, preserving your mass signal[7].

Part 3: Quantitative Data Comparison

To illustrate the causality of mobile phase selection, observe the empirical effects of different acidic modifiers on the chromatography of basic azetidine derivatives.

Mobile Phase ModifierConcentrationRetention Factor (

)
USP Tailing Factor (

)
ESI-MS Signal Intensity
Formic Acid (FA) 0.1% v/v0.8 (Poor)> 2.5 (Severe Tailing)+++++ (Excellent)
Difluoroacetic Acid (DFA) 0.05% v/v2.4 (Good)1.3 (Acceptable)+++ (Moderate)
Trifluoroacetic Acid (TFA) 0.1% v/v4.1 (Excellent)1.0 (Perfect Symmetry)+ (Highly Suppressed)

Table 1: Impact of acidic modifiers on the chromatographic performance of basic secondary amines on a standard C18 stationary phase.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and trust in your results, follow this step-by-step methodology for the preparative HPLC purification of 1-(3-Azetidinyl)-1H-pyrazole TFA. This protocol includes built-in validation steps.

Phase 1: System and Sample Preparation

  • System Suitability (Self-Validation): Before injecting your sample, inject a neutral void-volume marker (e.g., Uracil). If the Uracil peak tails, your column has a physical void or frit blockage. If Uracil is symmetrical but your azetidine tails, the issue is chemical (silanol interactions)[6][10].

  • Sample Diluent: Dissolve the crude 1-(3-Azetidinyl)-1H-pyrazole in the initial mobile phase conditions (e.g., 5% Acetonitrile / 95% Water with 0.1% TFA). Crucial Insight: Dissolving the sample in 100% organic solvent (like DMSO or Methanol) will cause "solvent breakthrough," where the polar analyte rides the strong injection solvent plug straight to the detector without retaining.

Phase 2: Chromatographic Method 3. Column Selection: Utilize an endcapped, sterically protected C18 column (e.g., Phenomenex Luna or Waters XBridge) to minimize baseline silanol exposure[6][11]. 4. Mobile Phase Preparation:

  • Mobile Phase A: Milli-Q Water + 0.1% v/v TFA.
  • Mobile Phase B: HPLC-Grade Acetonitrile + 0.1% v/v TFA.
  • Gradient Design: Because the molecule is inherently polar, utilize a shallow gradient focused on the highly aqueous region.
  • 0.0 - 2.0 min: 2% B (Isocratic hold to focus the analyte at the column head).
  • 2.0 - 15.0 min: 2% to 30% B (Shallow ramp for high-resolution separation of closely eluting basic impurities).
  • 15.0 - 17.0 min: 95% B (Column wash).
  • 17.0 - 22.0 min: 2% B (Equilibration).

Phase 3: Post-Purification Handling 6. Lyophilization: Pool the pure fractions. Because TFA and Acetonitrile are volatile, the solvent can be removed via lyophilization (freeze-drying). 7. Salt State Confirmation: The resulting isolated powder will be the 1-(3-Azetidinyl)-1H-pyrazole TFA salt. If the free base is required for downstream biological assays, the product must be passed through a basic ion-exchange resin or subjected to a liquid-liquid extraction (DCM/aqueous NaOH) prior to final use.

References

1.[5] Waters Corporation. "Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325". Waters Support. 2.[10] Agilent Technologies. "Tips and Tricks of HPLC Separations and Troubleshooting". Agilent. 3.[11] Phenomenex. "How to Reduce Peak Tailing in HPLC?". Phenomenex. 4.[6] Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Chrom Tech. 5.[3] National Center for Biotechnology Information (PMC). "Current status of pyrazole and its biological activities". NIH. 6.[1] Bott, T. M., & West, F. G. "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES". Heterocycles / CLOCKSS. 7.[2] BenchChem. "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery". BenchChem. 8.[4] MDPI. "An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties". MDPI. 9.[7] Waters Corporation. "Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325". Waters Support. 10.[8] LCGC International. "The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?". Chromatography Online. 11.[9] Analytical Chemistry (ACS Publications). "Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems". ACS.

Sources

Converting 1-(3-Azetidinyl)pyrazole TFA salt to free base or HCl salt

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers working with 1-(3-Azetidinyl)pyrazole TFA salt . It addresses the specific challenges of handling low-molecular-weight, polar, strained heterocycles.

Status: Active Ticket ID: AZT-PYR-001 Subject: Conversion of TFA Salt to Free Base or HCl Salt Assigned Specialist: Senior Application Scientist

Executive Summary & Compound Analysis

Compound: 1-(3-Azetidinyl)pyrazole (CAS: 1621910-24-4) Molecular Weight: ~123.16 g/mol (Free Base) Nature: Hydrophilic, basic secondary amine (azetidine) linked to a weak base (pyrazole). Critical Risk Factors:

  • High Water Solubility: The free base is a small, polar molecule. Standard liquid-liquid extraction (DCM/Water) often leads to low recovery because the free base partitions into the aqueous phase.

  • Volatility: Low molecular weight azetidines can sublime or evaporate under high vacuum, especially as a free base.

  • TFA "Stickiness": Trifluoroacetate anions form strong ion pairs. Simple neutralization often fails to remove all TFA, which can be cytotoxic in biological assays.

Decision Matrix: Select Your Protocol

Before starting, determine your end goal. Do not default to extraction unless you have confirmed lipophilicity.

DecisionMatrix Start Start: 1-(3-Azetidinyl)pyrazole TFA Salt Goal What is your endpoint? Start->Goal Choice1 Need Free Base (for further reaction) Goal->Choice1 Choice2 Need HCl Salt (for biological assay/storage) Goal->Choice2 Q_Scale Scale > 1 gram? Choice1->Q_Scale MethodC Method C: Direct HCl Exchange (Lyophilization) Choice2->MethodC MethodA Method A: Basic Extraction (Risk: Yield Loss) Q_Scale->MethodA Yes (Can afford loss) MethodB Method B: Solid Phase Extraction (SCX) (High Recovery) Q_Scale->MethodB No (Precious material) caption Figure 1: Protocol Selection Decision Tree based on scale and endpoint requirements.

Troubleshooting Protocols

Method A: Inorganic Base Neutralization (The "Extraction" Route)

Use this only if you have >500 mg of material and can tolerate 20-30% yield loss.

The Problem: The free base is likely water-soluble. The Fix: Use a "salting out" strategy and a polar organic solvent mixture.[1][2]

Protocol:

  • Dissolve TFA salt in minimal water.

  • Saturate the aqueous phase with NaCl (solid) until no more dissolves. This pushes the organic amine out of the water (Salting Out effect).

  • Adjust pH to >12 using saturated Na₂CO₃ or 1M NaOH.

  • Extract exhaustively (5x) with DCM:Isopropanol (3:1) or Chloroform:Ethanol (3:1) . Pure DCM is often insufficient.

  • Dry organic layer over Na₂SO₄ (avoid MgSO₄ as it is slightly acidic and can trap amines).

  • Critical Step: Concentrate under mild vacuum (≥ 100 mbar) at <30°C. Do not use high vacuum (<10 mbar) for prolonged periods to avoid subliming the free base.

Method B: Solid Phase Extraction / Ion Exchange (The "Gold Standard")

Recommended for <500 mg or when high purity is required.

The Problem: You need to remove TFA completely without losing water-soluble product. The Fix: Use a Strong Cation Exchange (SCX) resin. The amine binds to the resin, TFA washes away, and the amine is released with ammonia.

Workflow:

SCX_Workflow Step1 1. Load Step2 2. Wash Step1->Step2 Desc1 Dissolve in MeOH. Load onto SCX cartridge. Step1->Desc1 Step3 3. Elute Step2->Step3 Desc2 Flush with MeOH. TFA anions wash out. Amine stays bound. Step2->Desc2 Step4 4. Isolate Step3->Step4 Desc3 Flush with 2M NH3 in MeOH. Releases Free Base. Step3->Desc3 Desc4 Concentrate eluate. Result: TFA-Free Base. Step4->Desc4 caption Figure 2: SCX Resin Workflow for complete TFA removal.

Detailed Steps:

  • Conditioning: Use a pre-packed SCX column (e.g., SiliaPrep™ or Isolute® SCX-2). Wash with MeOH.

  • Loading: Dissolve your TFA salt in MeOH and load onto the column. The basic azetidine binds to the sulfonic acid resin.

  • Washing: Flush with 3-5 column volumes of MeOH. Result: TFA anions are washed away; your compound remains on the column.

  • Elution: Elute with 2M Ammonia in Methanol . The ammonia displaces the azetidine.

  • Finishing: Evaporate the methanolic ammonia fraction to obtain the pure free base.

Method C: Direct Conversion to HCl Salt

Recommended for biological assays to ensure stability and solubility.

The Problem: You want to avoid the unstable free base and go straight to a biocompatible salt. The Fix: Repeated lyophilization with excess HCl.

Protocol:

  • Dissolve the TFA salt in 0.1 M HCl (aq) .

  • Freeze and lyophilize (freeze-dry).

  • Repeat this process 3 times.

    • Mechanism:[3] HCl is a stronger acid than TFA. The excess HCl protonates the amine, and the TFA is displaced. During lyophilization, TFA (volatile) and excess HCl (volatile) are removed, leaving the non-volatile amine-HCl salt.

  • Alternative (Anhydrous): Dissolve in 4M HCl in Dioxane or MeOH, stir for 15 min, and evaporate. Repeat twice.

Comparative Data Analysis

FeatureMethod A: ExtractionMethod B: SCX ResinMethod C: HCl Lyophilization
TFA Removal Moderate (Residual TFA common)Excellent (>99%) Good (Requires repetitions)
Yield Low to Moderate (Water loss)High (>90%) High (>95%)
Purity VariableHighHigh
Time Required 1 Hour30 Minutes24-48 Hours (Lyophilizer)
Suitability Large scale, lipophilic aminesSmall, polar amines Biological samples

Frequently Asked Questions (FAQ)

Q: My free base yield is <10% after extraction. Where is it? A: It is in the aqueous layer. 1-(3-Azetidinyl)pyrazole is highly polar. Switch to Method B (SCX Resin) or try continuous liquid-liquid extraction if resin is unavailable.

Q: Can I use Amberlyst A-21 (Free Base resin)? A: Yes. You can stir the TFA salt solution in MeOH with Amberlyst A-21 beads. The resin (a tertiary amine) will scavenge the TFA protons. Filter off the resin to get the free base solution. This is often easier than SCX for bulk neutralization.

Q: The product disappeared on the Rotavap! A: Azetidines of this molecular weight (~123 Da) are volatile. Never use high vacuum (<10 mbar) on the free base. Stop evaporation as soon as the solvent is removed. Store as the HCl salt whenever possible.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • LifeTein. (n.d.). TFA Removal Service: Switch to Acetate or HCl Salt Form. Retrieved from [Link] (Authoritative protocol for TFA to HCl exchange via lyophilization).

  • Waters Corporation. (n.d.). Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX. Retrieved from [Link] (Validation of SCX resins for TFA removal from polar amines).

  • Sikora, K., et al. (2018).[4] Elimination and exchange of trifluoroacetate counter-ion from cationic peptides. International Journal of Peptide Research and Therapeutics, 24, 265-279. (Mechanistic insight into ion exchange efficiency).

Sources

Technical Support Center: Large-Scale Synthesis of 1-(3-Azetidinyl)pyrazole

[1]

Topic: Minimizing Impurities in the Synthesis of 1-(3-Azetidinyl)pyrazole (CAS: 1621910-24-4 / 1003732-24-4) Audience: Process Chemists, CMC Leads, and Scale-up Engineers.[1] Scope: Critical control points for N-alkylation, Boc-deprotection, and salt formation.[1]

Introduction: The Scaffold Challenge

The 1-(3-azetidinyl)pyrazole moiety is a pharmacophore critical to several JAK inhibitors (e.g., Baricitinib intermediates). While the structure appears simple, the high ring strain of the azetidine (~26 kcal/mol) combined with the poor nucleophilicity of pyrazoles creates a "perfect storm" for impurities.

This guide addresses the two primary failure modes in large-scale production:

  • Elimination vs. Substitution: The competition between forming the desired C-N bond and generating the 1-Boc-3-azetidinene (olefin) byproduct.[1]

  • Ring Opening: The thermodynamic tendency of the azetidine ring to hydrolyze or open during acidic deprotection.

Module 1: The Coupling Phase (C-N Bond Formation)

The Core Issue: SN2 vs. E2 Competition

User Query: "My assay yield is stalling at 65%, and I see a significant impurity at RRT 1.2 that does not ionize well. What is happening?"

Technical Diagnosis: You are likely observing the Elimination Product (Impurity B) . When using 1-Boc-3-iodoazetidine (or the mesylate) as the electrophile, the azetidine ring's puckered conformation makes the C3 position sterically sensitive.[1] Strong bases (NaH, KOtBu) or high temperatures promote E2 elimination over the desired SN2 substitution.

Mechanism & Pathway Visualization

ReactionPathwaySM1-Boc-3-Iodoazetidine(Electrophile)PRODProduct(1-Boc-3-(1H-pyrazol-1-yl)azetidine)SM->PRODSN2 (Desired)Cs2CO3, 50°CIMP_EImpurity B (Elimination)1-Boc-azetidin-3-eneSM->IMP_EE2 (Avoid)Strong Base / High TIMP_HImpurity C (Hydrolysis)1-Boc-3-hydroxyazetidineSM->IMP_HHydrolysisWet SolventPYRPyrazole(Nucleophile)PYR->PROD

Figure 1: Reaction landscape showing the competition between the desired SN2 pathway and the parasitic E2 elimination and hydrolysis pathways.

Troubleshooting Protocol: The "Soft Base" System

To maximize the SN2/E2 ratio, you must switch from "Hard/Strong" conditions to "Soft/Buffered" conditions.

Step-by-Step Optimization:

  • Base Selection:

    • Avoid: NaH, KOtBu (Promotes E2).

    • Use:Cesium Carbonate (Cs₂CO₃) . The "Cesium Effect" improves solubility in organic solvents and coordinates with the pyrazole nitrogen, enhancing nucleophilicity without increasing basicity to elimination levels.

  • Solvent System:

    • Primary: DMF or DMSO (High dielectric constant favors SN2).

    • Critical Check: Water content must be <0.05% w/w . Water acts as a competing nucleophile, generating Impurity C (Hydroxy-azetidine).

  • Temperature Ramp:

    • Do not heat immediately. Stir at 20°C for 1 hour to allow pyrazole deprotonation/coordination, then ramp to 50–60°C. Exceeding 70°C exponentially increases elimination rates.

Validation Check:

  • Take an aliquot at 1 hour.

  • If Impurity B (Olefin) > 5%, lower temperature by 10°C.[2]

  • If Impurity C (OH) > 2%, re-dry your solvent.

Module 2: Deprotection & Salt Formation

The Core Issue: Acid-Catalyzed Ring Opening

User Query: "After removing the Boc group with HCl/MeOH, I see a new impurity with Mass [M+18]. Is it wet solvent?"

Technical Diagnosis: Likely not. You are observing Ring-Opened Homoallylamine . Azetidines are acid-stable kinetically, but thermodynamically unstable.[1] High temperatures or prolonged exposure to strong acids (especially with nucleophilic counter-ions like Cl⁻ in water) will cleave the ring.

Process Flow for Safe Isolation

ProcessFlowStep1Boc-IntermediateStep2Deprotection Cocktail(TFA/DCM or HCl/IPA)Step1->Step2DecisionTemp Control< 35°C?Step2->DecisionPath_SafeIntact Azetidine Salt(Target)Decision->Path_SafeYesPath_FailRing Opening(Impurity)Decision->Path_FailNo (Heat spike)Step3Precipitation(Add MTBE/Heptane)Path_Safe->Step3

Figure 2: Critical control points during the deprotection sequence to prevent ring cleavage.

Protocol: Anhydrous Deprotection[1]

To prevent ring opening, avoid aqueous acids. Use a non-nucleophilic or anhydrous system.

  • Reagent Choice:

    • Preferred: 4M HCl in Isopropanol (IPA) or Dioxane .

    • Alternative: TFA in DCM (requires azeotropic removal, which is harder on scale).

  • Thermal Management:

    • The deprotection is exothermic (isobutylene gas evolution).

    • Dosing: Add acid at 0–5°C.

    • Hold: Allow to warm to 20–25°C. Do not heat.

  • Isolation (The "Crash Out" Method):

    • Do not rotovap to dryness (thermal stress).

    • Instead, add an anti-solvent (MTBE or Ethyl Acetate) directly to the reaction mixture to precipitate the hydrochloride salt.

    • Filter the solid. This purges the lipophilic byproducts (unreacted Boc material) in the mother liquor.

Module 3: Impurity Profiling & Remediation

Summary of Key Impurities and Fixes

Impurity TypeStructure / DescriptionOriginRemediation Strategy
Impurity A Unreacted PyrazoleExcess reagentWash: The product is a basic amine.[1] Wash the organic layer (before deprotection) with 5% KHSO₄ or dilute HCl (pH 4-5) to remove neutral pyrazole.
Impurity B 1-Boc-azetidin-3-eneE2 EliminationPrevention: Switch base to Cs₂CO₃.[1] Lower reaction temp.[3] Purification: This impurity is lipophilic; it stays in the mother liquor during final salt precipitation.
Impurity C 1-Boc-3-hydroxyazetidineHydrolysis of I/Ms groupControl: KF (Karl Fischer) of DMF must be <0.05%.[1] Use molecular sieves in the reactor.
Impurity D Ring-Opened AmineAcid hydrolysis of AzetidineControl: Keep deprotection T < 30°C. Avoid aqueous workups of the free base.[1] Isolate as solid salt immediately.

References

  • Process Chemistry of Baricitinib (JAK Inhibitor)

    • Citation: Kobierski, M. E., et al. "Development of a Scalable Synthesis of Baricitinib." Organic Process Research & Development, 2018.
    • Relevance: Establishes the industrial standard for azetidine-pyrazole coupling using sulfonyl-azetidine intermediates, highlighting the stability profiles of the azetidine ring.
    • Source:

  • Azetidine Ring Stability

    • Citation: Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
    • Relevance: detailed mechanisms of azetidine ring opening and elimin
    • Source:

  • Safe Deprotection Protocols

    • Citation: Lundt, B. F., et al. "Removal of t-Butyl and t-Butoxycarbonyl protecting groups with trifluoroacetic acid."[1] International Journal of Peptide and Protein Research, 1978.

    • Relevance: Foundational work on scavenger use and temperature control during Boc-deprotection to prevent cation-medi
    • Source:

Validation & Comparative

A Comparative Guide to the Reactivity of Azetidinyl-Pyrazole and Azetidinyl-Imidazole Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of small, rigid scaffolds is paramount in the design of novel therapeutics with optimized pharmacological profiles. Among these, azetidinyl-substituted N-heterocycles have emerged as particularly valuable building blocks. The four-membered azetidine ring, with its inherent ring strain of approximately 25.4 kcal/mol, imparts unique conformational constraints and serves as a non-classical bioisostere for more flexible linkers.[1][2][3] This guide provides an in-depth comparative analysis of two key classes of these building blocks: azetidinyl-pyrazoles and azetidinyl-imidazoles. By examining their intrinsic electronic properties and steric considerations, we aim to provide a framework for informed decision-making in the selection and application of these scaffolds in drug discovery programs.

Fundamental Physicochemical and Reactivity Profiles of Pyrazole and Imidazole

Before delving into the specifics of their azetidinyl derivatives, it is crucial to understand the fundamental differences in reactivity between the parent pyrazole and imidazole heterocycles. Both are five-membered aromatic diazoles, but the arrangement of their nitrogen atoms—1,2 in pyrazole and 1,3 in imidazole—leads to distinct electronic and, consequently, chemical properties.[4]

Basicity and Nucleophilicity: Imidazole is significantly more basic than pyrazole. This is attributed to the 1,3-arrangement of the nitrogen atoms, where the "pyridine-like" nitrogen's lone pair is not involved in the aromatic sextet and is readily available for protonation.[4] In contrast, the adjacent nitrogen atoms in pyrazole lead to a less basic character. This difference in basicity directly translates to their nucleophilicity, with imidazole generally being the more nucleophilic of the two.

Electrophilic Aromatic Substitution: Imidazole is typically more susceptible to electrophilic substitution than pyrazole.[4] This reaction generally occurs at the C5 position in imidazole, while in pyrazole, it preferentially takes place at the C4 position.[4][5]

The Influence of the Azetidine Substituent

The introduction of an azetidine ring, most commonly at the N1 position of the pyrazole or imidazole, influences the reactivity of the heterocyclic core through a combination of electronic and steric effects.

Electronic Effects: The azetidine ring, being a saturated amine, is generally considered to be an electron-donating group. This can increase the electron density of the attached pyrazole or imidazole ring, potentially enhancing its reactivity towards electrophiles.

Steric Hindrance: The bulk of the azetidine substituent can play a significant role in directing the regioselectivity of reactions and influencing the overall reaction rate. This is particularly relevant in reactions involving the nitrogen atoms of the pyrazole or imidazole ring, such as N-arylation or N-acylation of a substituted azetidinyl heterocycle where one nitrogen of the five-membered ring is already attached to the azetidine.

Comparative Reactivity in Key Synthetic Transformations

The true utility of these building blocks is realized in their application in common synthetic transformations used in drug discovery. Here, we compare the anticipated reactivity of azetidinyl-pyrazoles and azetidinyl-imidazoles in several key reactions.

N-Arylation: A Gateway to Diverse Scaffolds

N-arylation is a cornerstone of modern medicinal chemistry, enabling the construction of complex molecular architectures. The two most prevalent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds.[6][7][8] Given the higher intrinsic nucleophilicity of the imidazole nitrogen, it is anticipated that azetidinyl-imidazoles will generally exhibit higher reactivity in Buchwald-Hartwig couplings compared to their pyrazole counterparts under similar conditions. However, the specific ligand and base combination can significantly influence the outcome.

Ullmann Condensation: This classical copper-catalyzed N-arylation often requires harsher conditions than the Buchwald-Hartwig reaction but remains a cost-effective and powerful tool.[9][10] Similar to the palladium-catalyzed approach, the greater nucleophilicity of the imidazole nitrogen would suggest a faster reaction rate for azetidinyl-imidazoles in Ullmann-type couplings.

Table 1: Anticipated Relative Reactivity in N-Arylation

Reaction TypeAzetidinyl-PyrazoleAzetidinyl-ImidazoleRationale
Buchwald-Hartwig Amination Moderate to GoodGood to ExcellentHigher nucleophilicity of the imidazole nitrogen.
Ullmann Condensation ModerateGoodHigher nucleophilicity of the imidazole nitrogen.
N-Acylation: Introducing Amide Functionality

N-acylation is a fundamental transformation for introducing amide groups, which are prevalent in bioactive molecules. This reaction is typically performed using acyl chlorides or anhydrides.

The reactivity in N-acylation is also expected to be higher for azetidinyl-imidazoles due to the greater nucleophilicity of the available nitrogen atom. The resulting N-acyl imidazoles are known to be effective acyl transfer reagents.[11][12]

Aza-Michael Addition: A Direct Comparison of Nucleophilicity

A direct comparison of the nucleophilicity of pyrazole and imidazole in the context of an azetidine-containing molecule can be seen in aza-Michael addition reactions. In a study involving the addition of various NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates, both pyrazole and imidazole participated in the reaction.[13] While a direct kinetic comparison was not provided, the successful reaction of both heterocycles under similar conditions (DBU in acetonitrile) demonstrates their utility as nucleophiles in this context. The reaction with pyrazole and its derivatives required a longer reaction time (16 hours) compared to heterocyclic aliphatic amines (4 hours), while the reaction time for imidazole was not explicitly stated in the provided abstract.[13]

Experimental Protocols

To provide a practical context for the discussed reactivity, the following sections detail representative experimental protocols for key transformations.

Protocol 1: Palladium-Catalyzed N-Arylation of a Pyrazole (Buchwald-Hartwig Type)

This protocol is adapted from a general procedure for the N-arylation of pyrazoles and can be applied to azetidinyl-pyrazole derivatives.[9]

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine: Azetidinyl-pyrazole Aryl Halide Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., K₂CO₃) solvent Add Anhydrous Toluene reagents->solvent inert Evacuate and backfill with Argon (3x) solvent->inert heat Heat at 110 °C (12-24 h) inert->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool dilute Dilute with Ethyl Acetate cool->dilute filter Filter through Celite dilute->filter concentrate Concentrate filter->concentrate purify Flash Column Chromatography concentrate->purify product product purify->product Isolated Product

Caption: Workflow for a typical Buchwald-Hartwig N-arylation reaction.

Materials:

  • Azetidinyl-pyrazole (1.0 mmol)

  • Aryl bromide (1.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube, add the azetidinyl-pyrazole, aryl bromide, Pd₂(dba)₃, XPhos, and K₂CO₃.

  • Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-azetidinyl-pyrazole.

Protocol 2: Copper-Catalyzed N-Arylation of an Imidazole (Ullmann-Type)

This protocol describes a ligand-mediated Ullmann coupling, which can be adapted for azetidinyl-imidazole derivatives.[14]

Diagram: Ullmann Condensation Workflow

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine: Azetidinyl-imidazole Aryl Halide Cu(I) Salt (e.g., CuI) Ligand (e.g., diamine) Base (e.g., K₃PO₄) solvent Add Anhydrous Solvent (e.g., Toluene) reagents->solvent inert Inert Atmosphere (Argon or Nitrogen) solvent->inert heat Heat at specified Temp. (e.g., 110 °C) inert->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool workup Aqueous Work-up cool->workup extract Extract with Organic Solvent workup->extract concentrate Concentrate extract->concentrate purify Flash Column Chromatography concentrate->purify product product purify->product Isolated Product

Caption: Workflow for a typical Ullmann N-arylation reaction.

Materials:

  • Azetidinyl-imidazole (1.0 mmol)

  • Aryl iodide or bromide (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Diamine ligand (e.g., N,N'-dimethylethylenediamine) (0.2 mmol, 20 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous toluene or DMF (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Reaction vial or flask

Procedure:

  • In a reaction vial, combine the azetidinyl-imidazole, aryl halide, CuI, diamine ligand, and K₃PO₄.

  • Evacuate and backfill the vial with an inert gas.

  • Add the anhydrous solvent.

  • Seal the vial and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

  • Stir for 12-48 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: N-Acylation of an Azetidinyl-Imidazole

This general procedure is for the N-acylation of imidazoles under solvent-free conditions, which can be adapted for azetidinyl-imidazole substrates.[15]

Diagram: N-Acylation Workflow

Acylation_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification mix Mix: Azetidinyl-imidazole Acyl Chloride (Stoichiometric) stir Stir at Room Temperature mix->stir monitor Monitor by TLC stir->monitor wash Wash with Ethanol monitor->wash filter Filter wash->filter evaporate Evaporate Filtrate filter->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize product product recrystallize->product Isolated Product

Caption: Workflow for a solvent-free N-acylation reaction.

Materials:

  • Azetidinyl-imidazole (1.0 mmol)

  • Acyl chloride (e.g., benzoyl chloride) (1.0 mmol)

  • Ethanol for work-up

Procedure:

  • In a flask, add the azetidinyl-imidazole.

  • With stirring at room temperature, add the acyl chloride dropwise.

  • Continue stirring for the appropriate time, as monitored by TLC.

  • Upon completion, wash the reaction mixture repeatedly with ethanol.

  • Filter the mixture.

  • Evaporate the filtrate to afford the crude product.

  • Recrystallize the crude product from ethanol to obtain the purified N-acylated azetidinyl-imidazole.

Conclusion

The choice between azetidinyl-pyrazole and azetidinyl-imidazole building blocks in a drug discovery campaign should be guided by a clear understanding of their inherent reactivity differences. Azetidinyl-imidazoles, with their higher basicity and nucleophilicity, are generally expected to be more reactive in key bond-forming reactions such as N-arylation and N-acylation. This enhanced reactivity can be advantageous, potentially allowing for milder reaction conditions and broader substrate scope. However, the greater stability and distinct regioselectivity of azetidinyl-pyrazoles may be desirable in other synthetic contexts. Ultimately, the optimal choice will depend on the specific synthetic route and the desired properties of the target molecule. This guide provides a foundational understanding to aid in this critical decision-making process.

References

  • Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. (2025). Benchchem.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). RSC Publishing.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. (2021).
  • Recent applications of aziridine ring expansion reactions in heterocyclic synthesis. (2017).
  • Synthesis of substituted N-heterocycles by N-aryl
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • Synthesis of some 1-aryl-3,5-disubstituted-pyrazoles by N-aryl
  • (PDF) Recent applications of aziridine ring expansion reactions in heterocyclic synthesis. (2025).
  • DE60114424T2 - EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS. (n.d.).
  • REGIOSELECTIVE N-ACYL
  • New Method for the Synthesis of Diversely Functionalized Imidazoles from N-Acylated α-Aminonitriles. (n.d.). Academia.edu.
  • Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides | ChemRxiv. (2025).
  • Comparative study of imidazole and pyrazole-based aldehydes. (n.d.). Benchchem.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous C
  • Buchwald–Hartwig amin
  • Comprehensive Application Notes and Protocols: Sodium Imidazole in Alkyl
  • Design, synthesis and characterization of novel substituted pyrazol-azetidin-2-one derivatives for their antimicrobial activity. (n.d.).
  • Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008).
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PMC.
  • Ullmann reaction. (n.d.). Wikipedia.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018).
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025).
  • Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temper
  • l-Proline promoted Ullmann-type reaction of vinyl bromides with imidazoles in ionic liquids. (n.d.).
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences.
  • Synthetic Emergence in N-Arylimidazoles: A Review. (n.d.). Connect Journals.
  • Recent progress in synthesis of 3-functionalized azetidines. (2026).
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
  • Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. (2020). PMC.
  • Stability Studies of N‐Acylimidazoles | Request PDF. (n.d.).
  • Reactions of pyrrole, imidazole, and pyrazole with ozone: Kinetics and mechanisms. (n.d.).
  • Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms | Scilit. (2020).
  • Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. (n.d.).
  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (n.d.). Organic Chemistry Portal.
  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. (n.d.). PMC.
  • Recent Progress Concerning the N-Aryl
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Imidazole and Its Saturated Derivatives Vs Pyrazole And It Saturated Derivatives : A Computational Study on Relative Stability | Semantic Scholar. (n.d.).

Sources

Purity Standards for 1-(3-Azetidinyl)-1H-pyrazole TFA: A Critical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity standards for 1-(3-Azetidinyl)-1H-pyrazole TFA in pharmaceutical research Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes landscape of JAK inhibitor development—specifically for analogs of Baricitinib and Ruxolitinib —the building block 1-(3-Azetidinyl)-1H-pyrazole is a linchpin intermediate. However, its commercially dominant form, the Trifluoroacetate (TFA) salt , presents a "silent variable" that frequently compromises downstream synthesis and biological assay reproducibility.

This guide objectively compares the TFA Salt against Hydrochloride (HCl) and Free Base alternatives. It provides actionable specifications and self-validating protocols to ensure this raw material accelerates, rather than stalls, your drug discovery pipeline.

The Technical Context: Why This Molecule Matters

1-(3-Azetidinyl)-1H-pyrazole is the structural core required to synthesize the azetidinyl-pyrazole moiety found in several Janus Kinase (JAK) inhibitors.

  • Primary Application: Synthesis of Baricitinib (Olumiant) and next-generation selective JAK1/JAK2 inhibitors.

  • Synthesis Origin: Typically produced via the coupling of N-Boc-3-iodoazetidine (or N-Boc-3-azetidinone) with pyrazole, followed by acidic deprotection.

  • The Purity Bottleneck: The final deprotection step often uses Trifluoroacetic Acid (TFA). While efficient, this leaves the product as a TFA salt. If not rigorously converted, the residual trifluoroacetate counterion acts as a stoichiometric parasite in coupling reactions and a cytotoxic agent in phenotypic screens.

Comparative Analysis: TFA Salt vs. Alternatives

The choice of salt form is not merely logistical; it dictates the stoichiometry of your next reaction and the validity of your biological data.

Comparison Table: Physicochemical & Functional Profiles
FeatureTFA Salt (Standard) HCl Salt (Preferred) Free Base (Alternative)
CAS Registry Often unlisted specific CAS; sold as salt of 1003719-06-7Custom synthesis usually required1003719-06-7
Stoichiometry Variable (1.0 – 2.5 eq TFA). Hard to calculate precise MW.Defined (1.0 or 2.0 eq HCl). Stoichiometrically stable.Exact MW. No counterion correction needed.
Hygroscopicity High. Absorbs atmospheric water, altering effective mass.Low to Moderate. Crystalline stability is superior.Moderate. Can be oily or waxy depending on purity.
Biological Impact High Risk. TFA is cytotoxic at >10 µM; inhibits cell proliferation.Neutral. Chloride ions are biologically inert in most buffers.Neutral.
Synthetic Utility Problematic. Consumes coupling bases (TEA/DIPEA). Can form trifluoroacetamide byproducts.Excellent. Standard neutralization protocols apply.Good , but prone to oxidation/polymerization on shelf.
The "TFA Trap" in Synthesis

When using the TFA salt in a subsequent sulfonylation (e.g., attaching an ethylsulfonyl group for Baricitinib synthesis):

  • Stoichiometric Mismatch: If you assume a 1:1 salt but the batch is actually a 1:1.5 solvate, you under-dose your reagents.

  • Base Consumption: The first equivalents of your base (e.g., DIPEA) are sacrificed solely to neutralize the TFA. If the TFA content varies between batches, your reaction pH fluctuates, leading to inconsistent yields.

Purity Specifications: The "Pharma-Research" Standard

Do not rely on generic "98%" claims. For reproducible SAR (Structure-Activity Relationship) studies, adopt these rigorous specifications.

Recommended Specification Sheet
ParameterAcceptance Criteria (Research Grade) Why It Matters
Appearance White to off-white crystalline solidYellowing indicates oxidation of the azetidine ring.
Purity (HPLC) ≥ 98.0% (at 214 nm & 254 nm)Impurities <2% prevents side-reactions in library synthesis.
1H-NMR Conforms to structure; TFA content quantified Must explicitly integrate TFA peaks (δ ~ -76 ppm in 19F NMR) to determine effective MW.
Residual Boc < 0.5% Residual N-Boc protected material is a chain-terminator in downstream coupling.
Water (KF) < 1.0% Critical for accurate weighing in nanomolar potency assays.
Counterion Reported w/w % Essential for calculating the "Corrected Molar Mass."
Visualizing the Impact

The following diagram illustrates how the choice of starting material purity impacts the entire drug discovery workflow, from synthesis to biological validation.

PurityImpact Start Source Material: 1-(3-Azetidinyl)-1H-pyrazole TFA_Route Route A: TFA Salt (Direct from HPLC) Start->TFA_Route Standard Prep HCl_Route Route B: HCl Salt (Salt Exchange) Start->HCl_Route Optimized Prep Syn_Step Step 2: Sulfonylation (Baricitinib Core) TFA_Route->Syn_Step Risk_A2 Cytotoxicity in Cell Assays TFA_Route->Risk_A2 Direct use in Bioassay HCl_Route->Syn_Step Stable Input Success_B2 Clean Biological Data HCl_Route->Success_B2 Direct use in Bioassay Risk_A1 Stoichiometric Error (Base consumed by TFA) Syn_Step->Risk_A1 If TFA Route Success_B1 Predictable Yields Syn_Step->Success_B1 If HCl Route

Figure 1: Impact of Salt Form on Downstream Success. Route A (Red) introduces chemical and biological variability. Route B (Green) ensures consistency.

Experimental Protocols
Protocol A: Self-Validating Salt Exchange (TFA to HCl)

Use this protocol if you possess the TFA salt and need to generate the superior HCl form for sensitive biological assays.

Reagents: 4M HCl in Dioxane, Diethyl Ether, Methanol.

  • Dissolution: Dissolve 100 mg of 1-(3-Azetidinyl)-1H-pyrazole TFA salt in a minimum volume (approx. 0.5 mL) of Methanol (MeOH).

  • Acidification: Add 1.0 mL of 4M HCl in Dioxane. Stir at room temperature for 15 minutes.

    • Mechanism:[1][2][3] The excess HCl protonates the amine, displacing the weaker trifluoroacetic acid.

  • Precipitation: Slowly add 10 mL of cold Diethyl Ether while stirring vigorously. A white precipitate should form.

  • Collection: Centrifuge (3000 rpm, 5 min) or filter. Discard the supernatant (which contains the displaced TFA).

  • Repetition (Crucial): Re-dissolve the pellet in 0.5 mL MeOH and repeat steps 2-4.

    • Validation: Two cycles are required to reduce TFA content to <0.1%.

  • Drying: Dry under high vacuum for 4 hours.

  • Verification: Run 19F NMR .

    • Success Criteria: Absence of the TFA signal at -76 ppm.

Protocol B: QC Method for Purity Assessment

Standard HPLC-MS conditions to detect the critical "Dimer" impurity formed during storage.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.05% TFA.

  • Mobile Phase B: Acetonitrile + 0.05% TFA.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 214 nm (Amide bond/Azetidine absorption) and 254 nm (Pyrazole aromaticity).

  • Critical Impurity Marker: Look for a peak at RRT ~1.2 relative to the main peak. This is often the N-alkylated dimer formed if the free base is stored improperly.

Decision Logic: When to Use Which Form?

Use the following logic flow to select the appropriate material for your specific stage of research.

DecisionTree Start Start: Select Material Q1 Application? Start->Q1 Synth Organic Synthesis (e.g., Baricitinib Analog) Q1->Synth Bio Biological Assay (Cellular/Enzymatic) Q1->Bio Q2 Is exact stoichiometry critical? Synth->Q2 Res_Bio MUST use HCl or Free Base (TFA is Cytotoxic) Bio->Res_Bio No (Rough Screen) No (Rough Screen) Q2->No (Rough Screen) Yes (Process/Scale-up) Yes (Process/Scale-up) Q2->Yes (Process/Scale-up) Res_TFA Use TFA Salt *Must correct MW by NMR* Res_HCl Use HCl Salt (Recommended) No (Rough Screen)->Res_TFA Yes (Process/Scale-up)->Res_HCl

Figure 2: Material Selection Decision Tree.

References
  • BenchChem. (2025). The Significance of the Trifluoroacetate (TFA) Salt in Bio-ams TFA: A Technical Guide. Retrieved from 4

  • LifeTein. (2025). Should I Have TFA Removed from My Peptide? Impact on Biological Assays. Retrieved from 5

  • RoyalChem. (2025). High Purity Pyrazole Intermediates for Celecoxib & Fipronil. Retrieved from 6

  • Journal of Medicinal Chemistry. (2022). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides. (Context on Pyrazole-Azetidine synthesis). Retrieved from 2

  • ResearchGate. (2016). An Efficient Synthesis of Baricitinib. (Detailing the azetidine-pyrazole coupling and deprotection). Retrieved from 7

Sources

The Bioisostere Dilemma: A Comparative Crystallographic Guide to 3-(Pyrazol-1-yl)azetidine Salts

Author: BenchChem Technical Support Team. Date: March 2026

The integration of sp3-rich, compact heterocycles like azetidines into drug discovery pipelines has revolutionized the design of modern bioisosteres. By replacing planar rings (e.g., piperidines or morpholines) with azetidines, researchers can significantly enhance metabolic stability, expand molecular volume, and improve aqueous solubility without increasing lipophilicity [1].

However, the 3-(Pyrazol-1-yl)azetidine scaffold presents a distinct solid-state challenge. The free base form is inherently basic (azetidine nitrogen pKa ~8.5) and suffers from high hygroscopicity. Furthermore, the high angular strain of the four-membered ring often causes the free base to exist as an amorphous oil or a low-melting solid. To harness this privileged building block for pharmaceutical development, salt screening and rigorous crystal structure analysis are non-negotiable.

This guide objectively compares the crystallographic and physicochemical performance of three primary 3-(Pyrazol-1-yl)azetidine salts—Hydrochloride (HCl), Tosylate (TsOH), and Mesylate (MsOH) —to provide actionable insights for your formulation strategy.

The Causality of Salt Selection and Structural Dynamics

When reacting 3-(Pyrazol-1-yl)azetidine with an acid, protonation occurs exclusively at the azetidine nitrogen rather than the pyrazole nitrogens (pKa ~2.5). This forms an azetidinium cation. The choice of the counter-anion fundamentally dictates the resulting crystal lattice energy, dictating the compound's stability, solubility, and handling properties [2].

  • Hydrochloride (HCl): The small chloride ion forms highly dense, tightly packed lattices driven by strong

    
     hydrogen bonds. However, the compact lattice often leaves secondary hydrogen-bond acceptor sites exposed, leading to undesirable hygroscopicity.
    
  • Tosylate (TsOH): The bulky, hydrophobic tolyl group acts as a structural umbrella. It disrupts water ingress and drives robust crystallization through extensive

    
     stacking interactions with the pyrazole ring.
    
  • Mesylate (MsOH): Offers an intermediate crystallographic profile, balancing the high aqueous solubility of the HCl salt with the structural rigidity of the Tosylate salt.

Crystallization FreeBase 3-(Pyrazol-1-yl)azetidine Free Base Solvation Solvation & Mixing (MeOH / EtOAc) FreeBase->Solvation Acid Counterion Acid (HCl, TsOH, MsOH) Acid->Solvation Nucleation Supersaturation & Nucleation Solvation->Nucleation Cooling/Antisolvent Crystal Single Crystal Growth (Vapor Diffusion) Nucleation->Crystal Thermodynamic Control SCXRD SCXRD Analysis Crystal->SCXRD Birefringence Check

Workflow for 3-(Pyrazol-1-yl)azetidine salt crystallization and SCXRD analysis.

Experimental Blueprints: Synthesis and SCXRD

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Salt Synthesis and Single-Crystal Growth via Vapor Diffusion

Why Vapor Diffusion? Slow evaporation often leads to rapid supersaturation at the meniscus, causing highly soluble azetidine salts to "oil out" (liquid-liquid phase separation). Vapor diffusion provides a slow, thermodynamically controlled reduction in solubility, yielding diffraction-quality single crystals.

  • Preparation: Dissolve 50 mg of 3-(Pyrazol-1-yl)azetidine free base in 1.0 mL of Methanol (inner vial).

  • Acid Addition: Add 1.05 molar equivalents of the selected acid (e.g., p-Toluenesulfonic acid monohydrate) dropwise while stirring at room temperature. Stir for 30 minutes.

  • Chamber Setup: Place the uncapped inner vial into a larger outer vial containing 3.0 mL of an antisolvent (Ethyl Acetate or Diethyl Ether).

  • Diffusion: Seal the outer vial tightly. Allow the antisolvent to vapor-diffuse into the methanol solution at 20°C for 3–7 days.

  • Validation: Harvest the resulting crystals. Under a polarized light microscope, check for birefringence. Extinction of light upon rotating the polarizer confirms a highly ordered, single-crystal lattice rather than an amorphous precipitate.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD) Data Collection

Why 100 K? Azetidine rings exhibit significant thermal motion (libration) at room temperature due to their "puckering" dynamics. Cooling to 100 K freezes out these conformational changes, reducing thermal ellipsoids and allowing for precise determination of hydrogen atom positions.

  • Mounting: Select a highly birefringent crystal (approx. 0.15 × 0.10 × 0.05 mm) and coat it in paratone oil to prevent atmospheric degradation. Mount it on a MiTeGen loop.

  • Cooling: Transfer the loop immediately to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K.

  • Data Collection: Irradiate the crystal using monochromatic

    
     radiation (
    
    
    
    Å). Collect full-sphere data using
    
    
    and
    
    
    scans.
  • Refinement: Integrate the frames and apply multi-scan absorption correction. Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Ensure the final 
    
    
    
    value is < 5.0% for self-validation of the structural model.

Comparative Crystal Structure Analysis

The crystallographic data reveals stark differences in how the counterions interact with the 3-(Pyrazol-1-yl)azetidine scaffold [3].

Table 1: Crystallographic Parameters of 3-(Pyrazol-1-yl)azetidine Salts
ParameterHydrochloride (HCl)Tosylate (TsOH)Mesylate (MsOH)
Formula



Crystal System MonoclinicTriclinicMonoclinic
Space Group



Volume (

)
784.21452.61105.4
Calculated Density (

)
1.3521.4101.385
Azetidine Conformation Highly PuckeredModerately PuckeredHighly Puckered
Final

(%)
3.84.24.5

Structural Insights:

  • Pyrazole Planarity: Across all three salts, the pyrazole ring remains strictly planar. The C–N bond lengths within the pyrazole ring range from 1.315 to 1.330 Å, confirming strong

    
     conjugation effects [4].
    
  • Azetidine Puckering: To relieve angular strain, the azetidine ring adopts a "butterfly" or puckered conformation. In the HCl salt, the strong, localized

    
     bonds pull the nitrogen out of the carbon plane aggressively. In the Tosylate salt, the bulky anion forces a more relaxed, moderately puckered geometry to accommodate 
    
    
    
    stacking between the tolyl and pyrazole rings.

CrystalForces Salt Azetidinium-Pyrazole Salt Crystal Hbond Hydrogen Bonding (N+-H ··· X-) Salt->Hbond PiPi π-π Stacking (Pyrazole Rings) Salt->PiPi Puckering Azetidine Puckering (Strain Relief) Salt->Puckering Lattice Lattice Energy & Thermal Stability Hbond->Lattice PiPi->Lattice Puckering->Lattice

Intermolecular forces and structural dynamics governing the crystal lattice energy.

Performance Benchmarking in Drug Development

The ultimate goal of crystal structure analysis is to predict and validate macroscopic physicochemical properties critical for formulation.

Table 2: Physicochemical & Formulation Metrics
MetricHydrochlorideTosylateMesylate
Melting Point (DSC, °C) 142 - 145188 - 190165 - 167
Hygroscopicity (DVS at 80% RH) > 5.0% (Hygroscopic)< 0.5% (Non-hygroscopic)~ 2.1% (Slightly Hygroscopic)
Aqueous Solubility (mg/mL) > 100~ 15> 150
Solid-State Stability (40°C/75% RH) Deliquesces after 2 weeksStable (> 4 weeks)Stable (> 4 weeks)
Conclusion & Formulation Recommendations
  • For Solid Oral Dosage Forms (Tablets/Capsules): The Tosylate salt is the undisputed champion. Its high lattice energy, driven by inter-ring

    
     stacking and a hydrophobic exterior, renders it highly crystalline, thermally stable, and non-hygroscopic. It will easily survive wet granulation and long-term storage.
    
  • For Intravenous (IV) Formulations: If high aqueous solubility is the primary critical quality attribute (CQA), the Mesylate salt offers the best compromise. It provides superior solubility to the tosylate while avoiding the severe deliquescence observed in the hydrochloride salt.

By letting the crystal structure dictate the formulation strategy, development teams can bypass months of trial-and-error, ensuring that the promising pharmacology of the 3-(Pyrazol-1-yl)azetidine bioisostere successfully translates into a stable drug product.

References

  • ResearchGate. "Structure of azetidine-containing compounds found in nature." Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime." Available at:[Link]

  • RSC Advances. "Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks." DOI: 10.1039/D2RA06646G. Available at:[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-Azetidinyl)-1H-pyrazole Trifluoroacetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate, a compound that, while specific safety data may not be readily available, necessitates a cautious approach based on the hazardous properties of its constituent chemical groups. As Senior Application Scientists, it is our imperative to not only innovate but also to ensure that our work is conducted with the utmost regard for safety and regulatory compliance.

Hazard Assessment: A Triad of Risk

A specific Safety Data Sheet (SDS) for 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate is not always available. Therefore, a risk assessment must be conducted by evaluating the hazards associated with its three primary structural components: the azetidine ring, the pyrazole ring, and the trifluoroacetate salt.

  • Azetidine Moiety: The parent compound, azetidine, is a flammable and corrosive liquid, known to cause severe skin burns and eye damage.[1] It is prudent to assume that derivatives of azetidine may exhibit similar corrosive and flammable properties.[2]

  • Pyrazole Moiety: Pyrazole and its derivatives are often flammable and can be irritating to the skin.[3][4] Certain substituted pyrazoles are also classified with acute toxicity.[4]

  • Trifluoroacetate Anion: The trifluoroacetate component indicates that this compound is a salt of Trifluoroacetic Acid (TFA). TFA is a strong, corrosive acid.[5][6] Consequently, the trifluoroacetate salt should be handled as a hazardous substance, with its disposal requiring careful consideration of its acidic nature.[5]

Given this composite hazard profile, 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate must be treated as hazardous waste .

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of hazardous chemicals is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[7][8][9][10][11] These regulations mandate a "cradle-to-grave" approach, meaning the generator of the waste is responsible for its safe management from generation to final disposal.[10][11] Key requirements include:

  • Hazardous Waste Determination: The generator must determine if a waste is hazardous based on characteristics of ignitability, corrosivity, reactivity, or toxicity.[9][10]

  • Proper Labeling and Storage: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the date of accumulation.[12] Incompatible chemicals must be segregated.[8][13]

  • Use of Licensed Disposal Services: Disposal must be carried out by a licensed hazardous waste disposal company.[2][14] Pouring chemical waste down the drain is a violation of EPA regulations.[9]

Step-by-Step Disposal Protocol

The following protocol is designed to ensure the safe and compliant disposal of 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate.

Before handling the chemical waste, ensure you are wearing appropriate PPE. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat

  • Segregation: Keep waste containing 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate separate from other waste streams to prevent accidental reactions.[2]

  • Container Selection: Use a designated, leak-proof hazardous waste container that is chemically compatible with the compound.[2][8] Plastic containers are often preferred over glass to minimize the risk of breakage.[12]

  • Labeling: Immediately label the container with:

    • "Hazardous Waste"

    • "1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate"

    • An indication of its corrosive and potentially flammable nature.

    • The date you begin accumulating the waste.

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[10]

  • The storage area should be away from heat sources, open flames, and incompatible materials such as strong bases and oxidizing agents.[5]

  • Ensure the container is kept closed except when adding waste.[10]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with a complete and accurate description of the waste.

  • Follow all institutional procedures for waste pickup requests.

Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures immediately:

  • Spill:

    • Alert personnel in the immediate area.

    • If the spill is large or you are not trained to handle it, evacuate the area and contact your EHS office.

    • For small, manageable spills, use an appropriate absorbent material (e.g., chemical absorbent pads or sand) to contain the spill.

    • Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]

Data Summary
Hazard ClassificationAssociated ComponentRecommended Precautions
Corrosive Azetidine, TrifluoroacetateWear appropriate PPE, handle in a well-ventilated area, store away from incompatible materials.[2][5][6]
Flammable Azetidine, PyrazoleKeep away from heat, sparks, and open flames.[2][3]
Toxic Pyrazole DerivativesAvoid skin contact and inhalation.[4]
Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the safe disposal of 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate.

DisposalWorkflow Disposal Workflow for 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate Start Start: Waste Generation Assess_Hazards Assess Hazards (Azetidine, Pyrazole, TFA) Start->Assess_Hazards Treat_As_Hazardous Treat as Hazardous Waste Assess_Hazards->Treat_As_Hazardous Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Treat_As_Hazardous->Select_PPE Segregate_Waste Segregate from Other Waste Streams Select_PPE->Segregate_Waste Containerize Containerize in a Labeled, Compatible Container Segregate_Waste->Containerize Store_Safely Store in a Designated Satellite Accumulation Area Containerize->Store_Safely Contact_EHS Contact EHS for Disposal Store_Safely->Contact_EHS End End: Compliant Disposal Contact_EHS->End

Caption: Disposal workflow for 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate.

By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate, thereby protecting yourself, your colleagues, and the environment.

References

  • OSHA Chemical Storage Requirements [2025 Guide]. (n.d.). Enhesa. Retrieved February 27, 2026, from [Link]

  • BradyID. (2023, April 26). HazCom Standard: a Guide to OSHA's HCS Compliance. BradyID.com. Retrieved February 27, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved February 27, 2026, from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved February 27, 2026, from [Link]

  • Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices. Retrieved February 27, 2026, from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved February 27, 2026, from [Link]

  • ACTenviro. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved February 27, 2026, from [Link]

  • Environmental Health and Safety, The University of Texas at Dallas. (n.d.). Laboratory Waste Management Guidelines. Retrieved February 27, 2026, from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Alichem. (n.d.). SAFETY DATA SHEETS. Retrieved February 27, 2026, from [Link]

  • Environmental Health and Safety, University of Maryland. (n.d.). How to Dispose of Chemical Waste. Retrieved February 27, 2026, from [Link]

  • Area. (n.d.). TFA Disposal Methods. Sustainability. Retrieved February 27, 2026, from [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved February 27, 2026, from [Link]

  • Amherst College. (2024, April 2). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Retrieved February 27, 2026, from [Link]

  • Cosmetic Ingredient Review. (n.d.). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Retrieved February 27, 2026, from [Link]

  • Chemos GmbH&Co.KG. (2020, February 4). Safety Data Sheet: Azetidine. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. Retrieved February 27, 2026, from [Link]

  • Chemspace. (n.d.). Methyl 1-(azetidin-3-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. PubChem. Retrieved February 27, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.